Product packaging for ethyl-N-(4-chlorophenyl)formimidate(Cat. No.:)

ethyl-N-(4-chlorophenyl)formimidate

Cat. No.: B8538543
M. Wt: 183.63 g/mol
InChI Key: SYFNBQMXCYHBOM-UHFFFAOYSA-N
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Description

Ethyl-N-(4-chlorophenyl)formimidate is a valuable chemical intermediate in organic synthesis, particularly in the preparation of secondary amines. Its primary research application is as a protected and activated precursor in the synthesis of N-alkylated aromatic amines, such as N-ethyl-p-chloroaniline . The compound is typically formed during the reaction of p-chloroaniline with triethyl orthoformate and can be isolated by distillation . This imidate ester functionality offers a versatile pathway for chemists to manipulate amine groups while avoiding over-alkylation. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other personal use. Researchers will find this compound useful in method development and the synthesis of more complex molecules for pharmaceutical and material science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B8538543 ethyl-N-(4-chlorophenyl)formimidate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

ethyl N-(4-chlorophenyl)methanimidate

InChI

InChI=1S/C9H10ClNO/c1-2-12-7-11-9-5-3-8(10)4-6-9/h3-7H,2H2,1H3

InChI Key

SYFNBQMXCYHBOM-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=CC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Ethyl-N-(4-chlorophenyl)formimidate is an organic compound belonging to the class of formimidates. It is the ethyl ester of N-(4-chlorophenyl)formimidic acid.

Structure:

Table 1: Physicochemical Properties of this compound (Estimated)

PropertyValueSource
Molecular Formula C₉H₁₀ClNOCalculated
Molecular Weight 183.63 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidAnalogy
Boiling Point Not determined-
Solubility Expected to be soluble in organic solventsAnalogy

Synthesis of this compound

The most common and direct method for the synthesis of ethyl N-arylformimidates is the reaction of an aniline with triethyl orthoformate, often with acid catalysis.[1]

Proposed Synthetic Pathway:

The synthesis of this compound can be achieved by the reaction of 4-chloroaniline with triethyl orthoformate. This reaction typically proceeds with the elimination of two equivalents of ethanol.

G 4-Chloroaniline 4-Chloroaniline Product This compound 4-Chloroaniline->Product Reaction Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Product Ethanol Ethanol (byproduct) Product->Ethanol Elimination G Formamidine Formamidine Pesticide (e.g., Chlordimeform) Octopamine_Receptor Octopamine Receptor Formamidine->Octopamine_Receptor Agonist Adenylyl_Cyclase Adenylyl Cyclase Octopamine_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases Physiological_Effects Physiological & Behavioral Effects cAMP->Physiological_Effects

References

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)formimidate and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of ethyl N-(4-chlorophenyl)formimidate. Due to the limited availability of direct experimental data for this specific compound, this paper also draws critical comparisons with its well-documented isomer, N-(4-chlorophenyl)-N-ethylformamide, to provide a thorough understanding of this chemical space. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development who may encounter or consider this chemical moiety in their work. We will explore its structural characteristics, predicted physicochemical properties, and plausible synthetic routes based on established chemical principles and data from related compounds.

Introduction

Formimidates and their related amide isomers are important functional groups in medicinal chemistry, often contributing to the biological activity and pharmacokinetic profiles of drug candidates. This guide focuses on ethyl N-(4-chlorophenyl)formimidate, a molecule containing a 4-chlorophenyl group, an ethyl group, and a formimidate functional group. A critical aspect of this analysis is the distinction from its structural isomer, N-(4-chlorophenyl)-N-ethylformamide, as the subtle difference in the arrangement of atoms can lead to significant changes in chemical reactivity and biological function.

Molecular Structure and Identification

The core of this guide is the precise identification of the target molecule. An initial investigation reveals a common point of confusion between the requested ethyl N-(4-chlorophenyl)formimidate and its amide isomer.

Ethyl N-(4-chlorophenyl)formimidate is characterized by an ethyl group attached to the oxygen atom and the 4-chlorophenyl group attached to the nitrogen atom of the formimidate moiety (HC(=NAr)OEt).

In contrast, N-(4-chlorophenyl)-N-ethylformamide features both the 4-chlorophenyl and ethyl groups attached to the nitrogen atom of a formamide functional group (HC(=O)N(Et)Ar). This isomer is more commonly documented in chemical databases[1][2].

Chemical Structure Diagrams

Caption: 2D structures of Ethyl N-(4-chlorophenyl)formimidate and N-(4-chlorophenyl)-N-ethylformamide.

Physicochemical Properties

Due to the scarcity of experimental data for ethyl N-(4-chlorophenyl)formimidate, the following table presents data for the more common isomer, N-(4-chlorophenyl)-N-ethylformamide, and predicted properties for the target formimidate.

PropertyN-(4-chlorophenyl)-N-ethylformamideEthyl N-(4-chlorophenyl)formimidate (Predicted)
Molecular Formula C9H10ClNO[1][2]C9H10ClNO
Molecular Weight 183.63 g/mol [1][2]183.63 g/mol
CAS Number 13519-67-0[1]Not available
Boiling Point 310.2°C at 760 mmHg[1]Expected to be lower than the formamide
Density 1.198 g/cm³[1]Expected to be slightly lower than the formamide
LogP 2.96[1]Expected to be similar to the formamide

Synthesis and Experimental Protocols

Proposed Synthesis of Ethyl N-(4-chlorophenyl)formimidate

A potential method for the synthesis of ethyl N-(4-chlorophenyl)formimidate is the Pinner reaction. This would involve the reaction of 4-chlorobenzonitrile with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride, to form the corresponding imidate hydrochloride salt. Subsequent neutralization would yield the free base.

Experimental Workflow:

synthesis_workflow reagents 4-Chlorobenzonitrile + Ethanol + Anhydrous HCl reaction Pinner Reaction (Anhydrous conditions) reagents->reaction intermediate Ethyl 4-chlorobenzimidate hydrochloride reaction->intermediate neutralization Neutralization (e.g., with NaHCO3) intermediate->neutralization product Ethyl N-(4-chlorophenyl)formimidate neutralization->product purification Purification (Distillation or Crystallization) product->purification

Caption: Proposed synthetic workflow for ethyl N-(4-chlorophenyl)formimidate.

Detailed Protocol:

  • Reaction Setup: A solution of 4-chlorobenzonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Acidification: The solution is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

  • Reaction: The flask is sealed and allowed to stir at room temperature for an extended period (typically several hours to days), monitoring the reaction progress by thin-layer chromatography.

  • Isolation of Intermediate: The precipitated ethyl 4-chlorobenzimidate hydrochloride is collected by filtration and washed with anhydrous diethyl ether.

  • Neutralization: The imidate hydrochloride salt is then carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to afford the free ethyl N-(4-chlorophenyl)formimidate.

  • Purification: The crude product can be extracted with a suitable organic solvent and purified by vacuum distillation or recrystallization.

Spectral Characterization (Predicted)

While experimental spectra for ethyl N-(4-chlorophenyl)formimidate are not available, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show a singlet for the formimidate proton (HC=N), signals for the ethyl group (a quartet for the -OCH2- and a triplet for the -CH3), and signals in the aromatic region corresponding to the 4-chlorophenyl group.

  • ¹³C NMR: Key signals would include the carbon of the C=N group, the carbons of the ethyl group, and the carbons of the 4-chlorophenyl ring.

  • IR Spectroscopy: A characteristic strong absorption band for the C=N stretching vibration is expected in the region of 1640-1690 cm⁻¹. This would be a key feature to distinguish it from the amide isomer, which would show a strong C=O stretch around 1650-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 183.63 g/mol .

Potential Applications in Drug Development

The incorporation of a 4-chlorophenyl moiety is a common strategy in drug design, as the chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The formimidate functional group, being a bioisostere of the more common amide group, offers a potential avenue for modulating the physicochemical and pharmacological properties of a lead compound. The synthesis and evaluation of ethyl N-(4-chlorophenyl)formimidate could be of interest in programs targeting enzymes or receptors where hydrogen bonding and steric interactions in the active site are critical.

Conclusion

Ethyl N-(4-chlorophenyl)formimidate represents an under-explored area of chemical space. This technical guide has provided a detailed overview of its structure, distinguishing it from its more common isomer, N-(4-chlorophenyl)-N-ethylformamide. While direct experimental data is lacking, this paper has presented a plausible synthetic route and predicted spectral characteristics to aid researchers in its synthesis and identification. The potential for this molecule and its derivatives in medicinal chemistry warrants further investigation. This guide serves as a starting point for such endeavors, providing the necessary foundational information for its inclusion in future drug discovery and development programs.

References

Spectroscopic and Experimental Data for N-(4-chlorophenyl)formamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-chlorophenyl)formamide is a chemical intermediate of interest in organic synthesis and medicinal chemistry. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N-(4-chlorophenyl)formamide, along with a generalized experimental workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for N-(4-chlorophenyl)formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-(4-chlorophenyl)formamide

Chemical Shift (δ) ppmMultiplicityAssignment
7.00 - 7.50MultipletAromatic protons
8.30SingletFormyl proton (-CHO)
8.70Broad SingletAmide proton (-NH)

Note: The specific chemical shifts of the aromatic protons can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for N-(4-chlorophenyl)formamide

Chemical Shift (δ) ppmAssignment
119.0 - 138.0Aromatic carbons
160.0 - 165.0Formyl carbon (C=O)

Note: The exact chemical shifts require experimental determination and may vary based on conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-(4-chlorophenyl)formamide

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadN-H Stretch
~ 1680StrongC=O Stretch (Amide I)
~ 1540MediumN-H Bend (Amide II)
~ 1250MediumC-N Stretch
~ 830StrongC-H Out-of-plane bend (p-disubstituted benzene)
~ 750StrongC-Cl Stretch

Experimental Protocols

Detailed experimental protocols for the synthesis of N-(4-chlorophenyl)formamide are not explicitly detailed in the provided search results. However, a general procedure for the formylation of anilines can be inferred.

General Synthesis of N-(4-chlorophenyl)formamide

A common method for the synthesis of formanilides is the reaction of the corresponding aniline with formic acid, often with a dehydrating agent or under azeotropic distillation to remove water and drive the reaction to completion.

Materials:

  • 4-chloroaniline

  • Formic acid

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 4-chloroaniline in toluene.

  • Add an excess of formic acid to the solution.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the purified N-(4-chlorophenyl)formamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. IR Spectroscopy

  • Prepare a sample of the purified N-(4-chlorophenyl)formamide. For solid samples, this is typically done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry (MS) A specific mass spectrum for N-(4-chlorophenyl)formamide was not found in the search results. A general procedure is outlined below.

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like N-(4-chlorophenyl)formamide.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

In-depth Technical Guide: Ethyl-N-(4-chlorophenyl)formimidate Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is a significant lack of specific technical information regarding the reactivity and stability of ethyl-N-(4-chlorophenyl)formimidate . The search did not yield dedicated studies, experimental protocols, or quantitative data sheets for this particular chemical compound.

The information presented in chemical and supplier databases is often limited to basic identifiers such as molecular formula and weight, without detailing its chemical behavior under various conditions. While general principles of organic chemistry can provide theoretical insights into the reactivity of formimidates, the absence of empirical data for this specific molecule prevents the creation of a detailed and reliable technical guide as initially intended.

For researchers, scientists, and drug development professionals interested in this compound, it is highly recommended to perform internal evaluations to determine its reactivity, stability, and handling requirements.

Theoretical Reactivity Profile

Based on the general chemical nature of N-aryl formimidates, a theoretical reactivity profile for this compound can be postulated. It is crucial to emphasize that the following information is based on general principles and has not been experimentally verified for this specific compound.

Formimidates are known to be susceptible to hydrolysis . In the presence of water, particularly under acidic or basic conditions, this compound is expected to hydrolyze to form ethyl formate and 4-chloroaniline. The rate of hydrolysis would likely be dependent on pH, temperature, and the presence of catalysts.

The imine functionality also makes the compound susceptible to reduction . Catalytic hydrogenation or treatment with reducing agents could potentially reduce the carbon-nitrogen double bond.

Due to the presence of the electron-withdrawing 4-chlorophenyl group, the nitrogen atom is expected to be less basic compared to its non-halogenated counterpart.

Postulated Stability and Storage

In the absence of specific stability data, general precautions for handling reactive organic compounds should be followed. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. Inert atmosphere storage may be beneficial to prevent degradation.

Future Research Directions

To address the current knowledge gap, the following experimental investigations are proposed:

  • Synthesis and Characterization: Detailed and reproducible synthesis protocols followed by comprehensive characterization using techniques such as NMR, IR, and mass spectrometry.

  • Stability Studies: Systematic evaluation of the compound's stability under various conditions of temperature, humidity, pH, and light exposure. This would involve developing and validating analytical methods to monitor the parent compound and identify any degradation products.

  • Forced Degradation Studies: Exposing the compound to stress conditions (e.g., strong acid, strong base, oxidation, heat) to understand its degradation pathways.

  • Reactivity Profiling: Investigating its reactivity with a range of common reagents to understand its chemical behavior and potential incompatibilities.

Logical Workflow for Future Studies

For any future research endeavors on this compound, a logical workflow would be essential.

cluster_0 Synthesis and Purification cluster_1 Characterization cluster_2 Stability and Reactivity Studies cluster_3 Data Analysis and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., distillation, chromatography) Synthesis->Purification Spectroscopic Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic Purity Purity Assessment (e.g., HPLC, GC) Spectroscopic->Purity Stability Stability Testing (pH, temp, light) Purity->Stability Forced_Degradation Forced Degradation Stability->Forced_Degradation Reactivity Reactivity Profiling Forced_Degradation->Reactivity Data_Analysis Data Interpretation Reactivity->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Proposed experimental workflow for investigating this compound.

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(4-chlorophenyl)formimidate is a member of the formamidine class of compounds, which are primarily recognized for their insecticidal and acaricidal properties. The core mechanism of action of formamidines revolves around their interaction with the invertebrate nervous system, specifically targeting octopamine receptors. This technical guide provides a detailed examination of the molecular mechanisms of action, drawing upon data from closely related and well-studied formamidine compounds to elucidate the biological activities of ethyl N-(4-chlorophenyl)formimidate. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Primary Mechanism of Action: Octopamine Receptor Agonism

The principal mechanism through which formamidines, including presumably ethyl N-(4-chlorophenyl)formimidate, exert their effects is by acting as agonists at octopamine receptors in invertebrates.[1][2] Octopamine, the invertebrate counterpart to norepinephrine, is a critical neurotransmitter, neuromodulator, and neurohormone involved in regulating various physiological processes, including muscle contraction, learning, and behavior.[2]

Formamidines mimic the action of octopamine, leading to overstimulation of octopaminergic pathways.[2] This results in a range of toxic effects in target pests, such as behavioral changes, paralysis, and ultimately, death.[1][2]

Signaling Pathway

Octopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger downstream signaling cascades. One of the primary pathways involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This alteration in second messenger concentration subsequently modulates the activity of protein kinases and other effector proteins, resulting in a physiological response.

Octopamine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Formamidine Formamidine OR Octopamine Receptor (GPCR) Formamidine->OR Binds & Activates G_Protein G-Protein OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Figure 1: Simplified signaling pathway of formamidine action on octopamine receptors.

Quantitative Data for Formamidine-Octopamine Receptor Interaction

Due to a lack of publicly available data specifically for ethyl N-(4-chlorophenyl)formimidate, the following table summarizes the binding affinities and functional activities of other well-characterized formamidines. This data is indicative of the potential activity of the target compound.

CompoundTarget OrganismReceptor/AssayValueUnitReference
ChlordimeformDrosophila melanogasterOctopamine-stimulated Adenylyl CyclaseInhibition-[3]
Demethylchlordimeform (DCDM)Drosophila melanogasterOctopamine-stimulated Adenylyl CyclaseStimulation-[3]
AmitrazDrosophila melanogasterOctopamine-stimulated Adenylyl CyclaseInhibition-[3]

Note: The inhibitory or stimulatory nature of the interaction can vary depending on the specific formamidine and the receptor subtype.

Experimental Protocol: Octopamine Receptor Binding Assay

The following is a generalized protocol for a radioligand binding assay to determine the affinity of a compound for octopamine receptors, adapted from methodologies used for studying GPCRs.

Objective: To determine the binding affinity (Ki) of ethyl N-(4-chlorophenyl)formimidate for octopamine receptors.

Materials:

  • Membrane preparation from a suitable insect tissue known to express octopamine receptors (e.g., insect brains).

  • Radiolabeled ligand (e.g., [³H]-Octopamine or a suitable antagonist like [³H]-Yohimbine).

  • Unlabeled octopamine (for determining non-specific binding).

  • Test compound: ethyl N-(4-chlorophenyl)formimidate.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Workflow:

Octopamine Receptor Binding Assay Workflow Start Start Prep Prepare insect membrane homogenate Start->Prep Incubate Incubate membrane prep with radioligand and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand by rapid filtration through glass fiber filters Incubate->Separate Wash Wash filters to remove non-specifically bound radioligand Separate->Wash Quantify Quantify bound radioactivity using liquid scintillation counting Wash->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Figure 2: General workflow for an octopamine receptor binding assay.

Procedure:

  • Membrane Preparation: Homogenize insect tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (ethyl N-(4-chlorophenyl)formimidate). Include wells with excess unlabeled octopamine to determine non-specific binding and wells with only the radioligand for total binding.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Secondary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Some formamidines have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like octopamine.[2] Inhibition of MAO would lead to an accumulation of octopamine in the synapse, thereby potentiating its effects. However, the contribution of MAO inhibition to the overall toxicity of formamidines is considered to be of lesser importance than their direct action on octopamine receptors.[2]

Quantitative Data for Formamidine-MAO Interaction

The following table presents data on the MAO inhibitory activity of chlordimeform, a structurally related formamidine.

CompoundEnzyme SourceSubstrateIC50UnitReference
ChlordimeformMouse Brain MitochondriaKynuramine~1 x 10⁻⁴M[2]
ChlordimeformMouse Liver MitochondriaKynuramine~1 x 10⁻⁴M[2]
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for assessing the inhibitory potential of a compound against MAO activity.

Objective: To determine the IC50 value of ethyl N-(4-chlorophenyl)formimidate for MAO-A and MAO-B.

Materials:

  • Source of MAO-A and MAO-B (e.g., recombinant human MAO or mitochondrial fractions from rodent liver or brain).

  • MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay).

  • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Test compound: ethyl N-(4-chlorophenyl)formimidate.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Spectrophotometer or fluorometer.

Workflow:

MAO Inhibition Assay Workflow Start Start Prep_Enzyme Prepare MAO enzyme solution Start->Prep_Enzyme Pre_Incubate Pre-incubate enzyme with varying concentrations of test compound or control inhibitor Prep_Enzyme->Pre_Incubate Initiate_Reaction Initiate the reaction by adding the substrate (e.g., kynuramine) Pre_Incubate->Initiate_Reaction Monitor_Reaction Monitor the rate of product formation spectrophotometrically or fluorometrically Initiate_Reaction->Monitor_Reaction Calculate_Activity Calculate the percentage of MAO activity for each concentration of the test compound Monitor_Reaction->Calculate_Activity Determine_IC50 Plot the percentage of activity against the log concentration to determine the IC50 value Calculate_Activity->Determine_IC50 End End Determine_IC50->End

Figure 3: General workflow for a monoamine oxidase inhibition assay.

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of the MAO enzyme and the test compound in the appropriate buffer.

  • Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of ethyl N-(4-chlorophenyl)formimidate or a control inhibitor for a defined period at a specific temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

  • Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.

  • Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Other Potential Mechanisms

While octopamine receptor agonism and MAO inhibition are the most cited mechanisms, other potential targets for formamidines have been suggested, although they are less well-characterized:

  • α2-Adrenergic Receptors: In vertebrates, formamidines can interact with α2-adrenergic receptors, leading to effects such as sedation and hypotension.[4]

  • Histamine H1 Receptors: Some studies suggest an inhibitory effect on histamine H1 receptors.[4]

  • Ion Channels: Formamidines may also modulate the activity of calcium ion channels.[4]

Conclusion

The primary mechanism of action of ethyl N-(4-chlorophenyl)formimidate, as inferred from the broader class of formamidine pesticides, is the agonistic activity at invertebrate octopamine receptors. This interaction disrupts normal neurotransmission, leading to the compound's insecticidal and acaricidal effects. A secondary, and likely less significant, mechanism is the inhibition of monoamine oxidase. Further research is required to elucidate the specific binding affinities, functional activities, and quantitative contributions of these mechanisms for ethyl N-(4-chlorophenyl)formimidate itself. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

A Technical Guide to the Physicochemical Properties of N-(4-chlorophenyl) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the physical and chemical properties of compounds structurally related to ethyl-N-(4-chlorophenyl)formimidate. Extensive literature searches did not yield specific data for this compound, suggesting it is not a well-characterized compound. The following information is therefore based on the closely related isomer, N-(4-chlorophenyl)-N-ethylformamide , and other relevant derivatives to provide a useful reference for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-(4-chlorophenyl)-N-ethylformamide

The following table summarizes the key physical and chemical properties of N-(4-chlorophenyl)-N-ethylformamide, a structural isomer of the requested compound. This data provides a foundational understanding of the molecule's characteristics.

PropertyValueReference
Molecular Formula C9H10ClNO[1]
Molecular Weight 183.63 g/mol [1]
CAS Number 13519-6-7[2]

Experimental Protocols: Synthesis of Related Compounds

While a specific protocol for this compound is unavailable, the synthesis of related N-substituted formamides and other derivatives has been documented. These methods can serve as a basis for the potential synthesis of the target compound.

Synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide via Leuckart Reaction

A rapid synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide has been achieved using the Leuckart reaction.[3]

Materials:

  • 4-chloroacetophenone

  • N-methylformamide

Procedure:

  • A reaction is conducted on a 10 mmol scale.

  • The reaction mixture is heated to 180-184 °C.

  • The reaction is monitored for completion, which is expected within approximately 50 minutes.

  • Upon completion, the product is isolated using extraction and column chromatography.

  • The structure of the final product is confirmed using NMR spectroscopy and elemental analysis.

This rapid procedure is noted to be significantly faster than the traditional Leuckart reaction, which typically requires 3 to 6 hours.[3]

Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide

The synthesis of this chiral cyanamide involves the electrophilic cyanation of the corresponding amine.[4][5]

Materials:

  • (R)-4-chloro-α-methylbenzylamine

  • Cyanogen bromide (Caution: Extremely toxic)

  • Diethyl ether

Procedure:

  • A solution of (R)-4-chloro-α-methylbenzylamine (10 mmol) in diethyl ether (20 mL) is prepared.

  • This solution is added dropwise to a solution of cyanogen bromide (5 mmol) in diethyl ether (30 mL) at 0 °C in a fume hood with appropriate personal protective equipment.[4]

  • The reaction mixture is then stirred at room temperature for 3 hours.

  • A white precipitate of the ammonium salt forms and is removed by filtration.

  • The filtrate is washed with water (2 x 10 mL), dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The resulting yellow oil is washed twice with hexane (2 x 5 mL) to yield the final product.[4]

Potential Biological Activity of N-(4-chlorophenyl) Derivatives

While no signaling pathway or biological activity data was found for this compound or its close isomer, other N-(4-chlorophenyl) derivatives have been investigated for their therapeutic potential. This suggests that this chemical scaffold is of interest in drug discovery.

  • Anti-HBV Activity: A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated its potent in vitro and in vivo activity against the Hepatitis B virus (HBV). The proposed mechanism involves increasing the intracellular levels of APOBEC3G (A3G), a known inhibitor of HBV replication.[6][7]

  • Anti-glioma Activity: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory and anticancer activities. One compound was identified as an AKT2/PKBβ kinase inhibitor with anti-glioma activity.[8]

  • Antitumor Agents: Novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which contain a related structural motif, have been synthesized and evaluated as potential antitumor agents. These compounds were shown to inhibit the proliferation of human cancer cell lines and slow cancer progression in mice through the suppression of angiogenesis and induction of apoptosis and necrosis.[9]

The biological activities of these related compounds highlight the potential for derivatives of N-(4-chlorophenyl) to be explored in various therapeutic areas.

Diagrams

Synthetic Workflow Example

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Product 4-chloroacetophenone 4-chloroacetophenone Leuckart Reaction Leuckart Reaction 4-chloroacetophenone->Leuckart Reaction N-methylformamide N-methylformamide N-methylformamide->Leuckart Reaction Heat (180-184 C) Heat (180-184 C) Heat (180-184 C)->Leuckart Reaction Extraction Extraction Leuckart Reaction->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography N-[1-(4-chlorophenyl)ethyl]-N-methylformamide N-[1-(4-chlorophenyl)ethyl]-N-methylformamide Column Chromatography->N-[1-(4-chlorophenyl)ethyl]-N-methylformamide

Caption: Synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide.

Logical Relationship of Related Compounds

G Requested Compound This compound Structural Isomer N-(4-chlorophenyl)-N-ethylformamide Requested Compound->Structural Isomer Isomer of Related Derivative 1 N-[1-(4-chlorophenyl)ethyl]-N-methylformamide Requested Compound->Related Derivative 1 Structurally related to Related Derivative 2 N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide Requested Compound->Related Derivative 2 Structurally related to Biologically Active Analog N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles Requested Compound->Biologically Active Analog Shares N-(4-chlorophenyl) moiety with

Caption: Relationship between the requested compound and its analogs.

References

A Paradigmatic Guide to the Theoretical Study of Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough literature search reveals no specific theoretical or experimental studies published on ethyl-N-(4-chlorophenyl)formimidate. This technical guide has been constructed as a paradigmatic framework for researchers, scientists, and drug development professionals. It outlines the established computational and experimental methodologies that would be employed in such a study, drawing upon data from structurally related molecules containing the 4-chlorophenyl moiety.

Introduction

This compound is an organic compound featuring a 4-chlorophenyl group attached to a formimidate functional group. The structural isomerism between formimidates (R-N=CH-OR') and formamides (R-NR'-CHO) suggests potentially distinct electronic and reactive properties. Theoretical studies, primarily employing quantum chemical calculations, are indispensable for elucidating the molecular structure, stability, electronic characteristics, and spectroscopic profile of novel compounds before or in conjunction with experimental synthesis and analysis.

This guide details a comprehensive approach for the theoretical investigation of this compound, covering molecular modeling, vibrational analysis, and electronic property prediction. The methodologies and data presented are based on analogous studies of related compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and various N-aryl compounds, to provide a robust and scientifically grounded blueprint.[1]

Proposed Molecular Structure

The proposed structure of this compound is a foundational element for all subsequent theoretical analyses.

molecular_structure cluster_phenyl cluster_ethyl C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 CH_imidate CH N->CH_imidate = O O CH_imidate->O CH2 CH2 O->CH2 CH3 CH3 CH2->CH3

Caption: Proposed 2D structure of this compound.

Synthesis and Experimental Protocols

While no specific synthesis for this compound is documented, a plausible route involves the reaction of 4-chloroaniline with triethyl orthoformate. For illustrative purposes, this section provides a detailed, documented protocol for a related N-aryl compound.

Proposed Synthesis Route

A common method for synthesizing N-aryl formimidates is the Pinner reaction, which typically involves reacting a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride salt, followed by neutralization. An alternative and more direct route for N-substituted formimidates involves the condensation of an amine (4-chloroaniline) with an orthoformate (triethyl orthoformate), often catalyzed by an acid.

Example Experimental Protocol: Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide[2][3]

This protocol demonstrates a standard procedure for the synthesis and characterization of a related molecule containing the 4-chlorophenyl group.[2][3]

Materials:

  • (R)-4-chloro-α-methylbenzylamine (2 equivalents)

  • Cyanogen bromide (1 equivalent)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Hexane

Procedure:

  • A solution of (R)-4-chloro-α-methylbenzylamine (e.g., 10 mmol) in 20 mL of diethyl ether is added dropwise to a solution of cyanogen bromide (e.g., 5 mmol) in 30 mL of diethyl ether at 0 °C in a fume hood.

  • The reaction mixture is stirred at room temperature for 3 hours, during which a white precipitate of the ammonium salt forms.

  • The precipitate is removed by filtration.

  • The filtrate is washed with water (2 x 10 mL), dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting yellow oil is washed twice with hexane (2 x 5 mL) to yield the pure cyanamide product.[3]

Characterization:

  • FT-IR: To identify characteristic vibrations, such as N-H and C≡N stretches.[3]

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon framework.[3]

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.

Theoretical Framework and Computational Workflow

The core of a theoretical study lies in its computational methodology. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[1][4][5] The typical workflow for such a study is visualized below.

computational_workflow start Propose Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Imaginary Freq. Found analysis Property Analysis verify_min->analysis Verified nbo NBO Analysis (Charge Distribution) analysis->nbo mep MEP Surface (Reactivity Sites) analysis->mep fmo FMO Analysis (HOMO-LUMO Gap) analysis->fmo tddft TD-DFT Calculation (Electronic Spectra) analysis->tddft nlo NLO Properties (Hyperpolarizability) analysis->nlo end Report & Compare with Experimental Data nbo->end mep->end fmo->end tddft->end nlo->end

Caption: A standard workflow for the computational analysis of a molecule.
Computational Details

All calculations would be performed using a quantum chemistry software package like Gaussian. The geometry of this compound would be optimized using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1] A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is appropriate for achieving a balance between accuracy and computational cost for a molecule of this size.[4] Vibrational frequency calculations at the same level of theory are crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Predicted Molecular Properties (Paradigmatic Data)

This section presents the types of quantitative data that would be generated from the theoretical study. The tables are populated with representative data from computational analyses of structurally similar molecules to serve as a practical example.

Optimized Geometrical Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Bond lengths and angles are fundamental descriptors of molecular structure. The table below shows example data from a related chalcone derivative.[1]

Table 1: Selected Optimized Geometrical Parameters (Exemplar Data)

Parameter Bond Length (Å) Parameter Angle Angle (°)
C-Cl C1-Cl29 1.7549 C-C-C C2-C1-C6 119.5
C=O C14=O26 1.2599 C-C-H C1-C6-H11 119.8
C-N - - C-N=C - -
N=C - - N=C-O - -
C-O C14-C15 1.4552 C-O-C - -

Data sourced from the computational study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.[1]

Vibrational Frequencies

Vibrational analysis predicts the infrared (IR) and Raman spectra, which serve as molecular fingerprints. The calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Exemplar Data)

Assignment Experimental FT-IR Calculated (Scaled)
Aromatic C-H stretch 3086 3080
C=N stretch ~1650 (predicted) -
C=C stretch 1504 1510
C-O stretch - -
C-Cl stretch ~750 (predicted) -

Data partially sourced from the study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.[1]

Electronic and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and chemical reactivity.[6] The energy gap (ΔE) between them indicates the molecule's kinetic stability.

fmo_logic cluster_dft DFT Calculation cluster_reactivity Chemical Reactivity Descriptors HOMO EHOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) ΔE = ELUMO - EHOMO HOMO->EnergyGap Hardness Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 HOMO->Hardness Electronegativity Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2 HOMO->Electronegativity LUMO ELUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap LUMO->Hardness LUMO->Electronegativity Softness Chemical Softness (S) S = 1 / 2η Hardness->Softness

Caption: Relationship between FMO energies and key reactivity indices.

Table 3: Calculated Electronic Properties (eV) (Exemplar Data)

Parameter Value
EHOMO -6.50
ELUMO -1.80
Energy Gap (ΔE) 4.70
Chemical Hardness (η) 2.35
Chemical Softness (S) 0.21
Electronegativity (χ) 4.15

Values are representative and based on typical ranges for similar aromatic compounds.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) would be expected around the nitrogen and oxygen atoms, indicating susceptibility to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Conclusion

This guide provides a comprehensive framework for conducting theoretical studies on this compound. By leveraging established DFT methodologies, researchers can predict the molecule's structural, vibrational, and electronic properties with high confidence. These computational insights are critical for guiding synthetic efforts, interpreting experimental data, and assessing the potential of the molecule for applications in drug development and materials science. The paradigmatic data and workflows presented here serve as a robust starting point for future investigations into this and other novel N-aryl compounds.

References

Methodological & Application

Application Notes and Protocols: Ethyl N-(4-chlorophenyl)formimidate and Related Reagents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Ethyl N-(4-chlorophenyl)carbamate

Application Notes

Ethyl N-(4-chlorophenyl)carbamate is a versatile organic compound with applications in agriculture and chemical synthesis. Its biological activity is of interest for the development of new agrochemicals, while its chemical reactivity makes it a useful intermediate for the synthesis of more complex molecules.[1]

  • Agrochemical Applications: This compound has been investigated for its fungicidal properties, making it a candidate for crop protection.[1] The presence of the 4-chlorophenyl group is thought to enhance its interaction with biological targets.[1]

  • Pharmaceutical Research: While less common, carbamate derivatives are explored in drug discovery for their potential therapeutic applications.

  • Synthetic Intermediate: In organic chemistry, ethyl N-(4-chlorophenyl)carbamate serves as a precursor for the synthesis of various organic compounds.[1]

Data Presentation

Table 1: Synthesis of Ethyl N-(4-chlorophenyl)carbamate

Starting MaterialsReagents/SolventsReaction ConditionsYieldReference
4-chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours78.6%[2]
4-chloroanilineEthyl chloroformate, Base (e.g., Pyridine)Controlled~78%[1]
4-chlorophenylisocyanateZinc bromide ethyl acetate / Tetrahydrofuran45°C, 10 hours>70%[3]
Experimental Protocols

Protocol 1: Synthesis of Ethyl N-(4-chlorophenyl)carbamate from 4-chloroaniline and Urea [2]

  • Reaction Setup: In a pressure apparatus, combine 638 g of 4-chloroaniline, 240 g of urea, 89 g of ethyl carbamate, 625 g of ethanol (~96%), and 1400 g of chlorobenzene.

  • Reaction Execution: Heat the mixture to 200°C and maintain for 6.5 hours with stirring.

  • Work-up:

    • Cool the apparatus to room temperature and vent.

    • Remove excess ethanol by fractional distillation at atmospheric pressure.

    • Introduce hydrogen chloride gas into the stirred mixture at room temperature.

    • Filter the resulting mixture.

  • Purification:

    • Subject the filtrate to fractional distillation in vacuo.

    • Separate chlorobenzene at 15 mbar.

    • Distill the product at 0.2 mbar to yield N-(4-chlorophenyl)-carbamic acid ethyl ester.

Protocol 2: General Synthesis of Ethyl N-(4-chlorophenyl)carbamate from 4-chloroaniline and Ethyl Chloroformate [1]

  • Reaction Setup: Dissolve 4-chloroaniline in a suitable solvent such as tetrahydrofuran or dichloromethane in a reaction vessel.

  • Reagent Addition: Under basic conditions (e.g., using a non-nucleophilic base like pyridine), add a slight excess of ethyl chloroformate dropwise while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction, and extract the product. The crude product can be purified by recrystallization or column chromatography.

Visualization

Synthesis of Ethyl N-(4-chlorophenyl)carbamate cluster_0 Method 1 cluster_1 Method 2 4-Chloroaniline 4-Chloroaniline Reaction1 Acylation 4-Chloroaniline->Reaction1 Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction1 Product1 Ethyl N-(4-chlorophenyl)carbamate Reaction1->Product1 4-Chlorophenylisocyanate 4-Chlorophenylisocyanate Reaction2 Addition 4-Chlorophenylisocyanate->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Product2 Ethyl N-(4-chlorophenyl)carbamate Reaction2->Product2 General Synthesis of N-Aryl Formimidates Aryl Amine Aryl Amine N-Arylformamide N-Arylformamide Aryl Amine->N-Arylformamide Formylation Formylating Agent e.g., Formic Acid, Dimethylformamide Formylating Agent->N-Arylformamide Reaction O-Alkylation N-Arylformamide->Reaction Base Base Base->Reaction Ethylating Agent e.g., Triethyloxonium tetrafluoroborate Ethylating Agent->Reaction Product Ethyl N-Arylformimidate Reaction->Product

References

Application Notes and Protocols for Ethyl-N-(4-chlorophenyl)formimidate and Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: ethyl N-(4-chlorophenyl)methanimidate

  • Molecular Formula: C₉H₁₀ClNO

  • Molecular Weight: 183.63 g/mol

  • CAS Number: Not assigned.

Table 1: Physicochemical Properties of Analogous Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Relevant Notes
Ethyl formimidate hydrochloride[1]C₃H₈ClNO109.55A related simple formimidate.
N-(4-chlorophenyl)-N-ethylformamide[2][3]C₉H₁₀ClNO183.63A structural isomer.
N-(4-chlorophenyl)benzamideC₁₃H₁₀ClNO231.68An N-(4-chlorophenyl) amide with documented biological activity.[4][5]

Potential Applications

Based on the biological activities of structurally related compounds, ethyl-N-(4-chlorophenyl)formimidate could be investigated for the following applications:

  • Anticancer Agent: Numerous N-(4-chlorophenyl) substituted heterocyclic compounds have demonstrated potent anti-cancer activity. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to inhibit the AKT2/PKBβ kinase pathway in glioma cells.[3][6] Other imidazopyridine derivatives show anticancer effects by inhibiting Wnt/β-catenin signaling.[7]

  • Antiviral Agent: N-phenylbenzamide derivatives, including those with a 4-chlorophenyl group, have shown activity against Hepatitis B virus (HBV) by increasing intracellular levels of the antiviral protein APOBEC3G.[4][5] Additionally, sulfonamides derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown activity against the Tobacco Mosaic Virus (TMV).[8]

  • Antimicrobial Agent: Formamidine derivatives and various nitrogen-containing heterocyclic compounds have been reported to possess antibacterial and antifungal properties.[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of N-aryl formimidates via the Pinner reaction, starting from a nitrile and an alcohol under acidic conditions, followed by basification.

Materials:

  • 4-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or solution in diethyl ether)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Imidate Hydrochloride Formation:

    • Dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (3-5 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with stirring, or add a stoichiometric amount of HCl in anhydrous diethyl ether.

    • Allow the mixture to stir at 0°C for 1 hour and then let it stand at room temperature overnight.

    • The corresponding imidate hydrochloride salt may precipitate. If so, collect the solid by filtration. Otherwise, proceed to the next step.

  • Formation of the Free Imidate:

    • Carefully add the reaction mixture (or the isolated salt) to a stirred, saturated solution of sodium bicarbonate at 0°C to neutralize the excess acid.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Pinner Reaction cluster_workup Workup & Purification 4-Chlorobenzonitrile 4-Chlorobenzonitrile Reaction_Vessel Reaction in Anhydrous Ethanol/Ether @ 0°C to RT 4-Chlorobenzonitrile->Reaction_Vessel Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction_Vessel HCl (gas) HCl (gas) HCl (gas)->Reaction_Vessel Neutralization Neutralization with NaHCO3 Reaction_Vessel->Neutralization Extraction Extraction with Diethyl Ether Neutralization->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the compound on a cancer cell line (e.g., a human glioma cell line, given the activity of related compounds[3][6]).

Materials:

  • Human cancer cell line (e.g., U-87 MG) and appropriate non-cancerous control cell line (e.g., human astrocytes).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (dissolved in DMSO to create a stock solution).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Anticancer Activity of an Analogous N-(4-chlorophenyl) Compound

CompoundCell LineIC₅₀ (µM)Reference
IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide)Wild-type HBV in HepG2.2.15 cells1.99[5]
IMB-0523Drug-resistant HBV in HepG2.2.15 cells3.30[5]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • This compound (dissolved in DMSO).

  • Sterile 96-well plates.

  • Standard antibiotic for positive control (e.g., Ciprofloxacin).

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Preparation of Plates:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action - Signaling Pathway

Given the observed activity of similar compounds on the AKT pathway, a potential mechanism for an N-(4-chlorophenyl) containing molecule could involve the inhibition of this key cell survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Promotes Compound This compound Compound->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by the test compound.

References

Application Notes and Protocols for N-(4-chlorophenyl)-Substituted Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Applications of N-(4-chlorophenyl)-Substituted Compounds in Medicinal Chemistry, with a focus on the anti-Hepatitis B Virus (HBV) agent N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523).

Audience: Researchers, scientists, and drug development professionals.

Introduction: While the specific compound "ethyl-N-(4-chlorophenyl)formimidate" is not extensively characterized in the scientific literature, the N-(4-chlorophenyl) moiety is a key pharmacophore in a variety of medicinally active compounds. This document provides detailed application notes and protocols for a representative N-(4-chlorophenyl)-substituted molecule, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), which has demonstrated significant anti-Hepatitis B Virus (HBV) activity. The methodologies and principles described herein can be adapted for the study of other related N-(4-chlorophenyl) derivatives.

I. Application Notes for N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

IMB-0523 is a novel N-phenylbenzamide derivative with potent antiviral properties. It has shown significant efficacy against both wild-type and drug-resistant strains of the Hepatitis B Virus. Its mechanism of action is distinct from currently approved anti-HBV therapies, making it a promising candidate for further drug development.

Primary Applications:

  • Antiviral Research: Primarily for the study of HBV infection and the development of new anti-HBV therapeutics. It has also demonstrated activity against other viruses, such as Enterovirus 71 (EV71).

  • Mechanism of Action Studies: IMB-0523 serves as a valuable tool for investigating novel antiviral pathways, including the upregulation of Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G) and the activation of the STAT3 signaling pathway.

Quantitative Data Summary:

The following tables summarize the in vitro antiviral activity and cytotoxicity of IMB-0523.

Table 1: Anti-HBV Activity of IMB-0523
Virus Strain IC₅₀ (µM)
Wild-type HBV1.99
Drug-resistant HBV3.30
Lamivudine (3TC) - Wild-type HBV7.37
Lamivudine (3TC) - Drug-resistant HBV>440
Table 2: In Vivo Toxicity of IMB-0523
Parameter Value
Acute Toxicity (LD₅₀ in mice)448 mg/kg

II. Experimental Protocols

A. Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

This protocol outlines the two-step synthesis of IMB-0523.[1]

Step 1: Synthesis of 4-methoxy-3-(methylamino)benzoic acid

  • Dissolve 3-Amino-4-methoxybenzoic acid (0.3 mol) in 150 mL of 30% aqueous NaOH.

  • Slowly add dimethyl sulphate (0.45 mol) to the solution.

  • Stir the mixture for 24 hours at room temperature.

  • Adjust the pH to 5 with diluted acetic acid and continue stirring for 30 minutes to precipitate the product.

  • Filter the mixture and recrystallize the wet filter cake from 600 mL of methanol to yield 4-methoxy-3-(methylamino)benzoic acid.

Step 2: Synthesis of IMB-0523

  • Dissolve 4-methoxy-3-(methylamino)benzoic acid (0.037 mol) in 50 mL of 1,2-dichloroethane.

  • Add N,N'-diisopropylcarbodiimide (DIC) (0.056 mol) and N-hydroxybenzotriazole (HOBt) (0.056 mol) to the solution.

  • Stir the mixture for 1 hour at room temperature.

  • Add 4-chloroaniline (0.048 mol) and continue stirring for 10 hours at room temperature.

  • Concentrate the mixture in vacuo and add 100 mL of ethyl acetate.

  • Wash the organic layer successively with 0.5 N NaOH (30 mL), 0.5 N HCl (30 mL), and brine (30 mL).

  • Dry the solution over anhydrous MgSO₄, filter, and concentrate.

  • Recrystallize the crude residue from 100 mL of ethyl acetate to obtain IMB-0523.

B. In Vitro Anti-HBV Activity Assessment (Cytopathic Effect - CPE Assay)

This protocol is a general guideline for assessing the antiviral activity of compounds by measuring the inhibition of the virus-induced cytopathic effect.

  • Cell Preparation: Seed HepG2.2.15 cells (or another suitable cell line) in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Dilution: Prepare serial dilutions of IMB-0523 in cell culture medium. A typical starting concentration might be 100 µM with 2-fold or 3-fold serial dilutions.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compound to the wells.

    • Infect the cells with a pre-titrated amount of HBV that causes a visible cytopathic effect within a few days.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and a positive control (e.g., Lamivudine).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the CPE in the virus control wells is significant (e.g., 80-100%).

  • Quantification of Cell Viability:

    • Remove the medium.

    • Add a solution of a viability dye (e.g., Neutral Red or Crystal Violet) and incubate.

    • Wash the wells to remove excess dye.

    • Solubilize the dye taken up by the viable cells.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of CPE inhibition against the compound concentration.

C. Quantification of HBV DNA by Real-Time PCR

This protocol allows for the quantification of HBV DNA replication in response to treatment with IMB-0523.

  • Sample Collection: Culture HepG2.2.15 cells in the presence of various concentrations of IMB-0523 for a defined period (e.g., 72 hours). Harvest the cell culture supernatant or cell lysates.

  • DNA Extraction: Extract viral DNA from the collected samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Real-Time PCR:

    • Prepare a PCR master mix containing a SYBR Green or TaqMan-based qPCR mix, and primers and probe specific for a conserved region of the HBV genome.

    • Add a defined volume of the extracted DNA to the PCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Include a standard curve of known HBV DNA concentrations to quantify the viral load in the samples.

  • Data Analysis: Determine the HBV DNA copy number in each sample by interpolating the Ct values on the standard curve. Calculate the percentage of inhibition of HBV DNA replication for each concentration of IMB-0523 compared to the untreated control.

D. Western Blot Analysis of APOBEC3G and Phospho-STAT3

This protocol is for detecting the upregulation of APOBEC3G and the phosphorylation of STAT3 in cells treated with IMB-0523.

  • Cell Treatment and Lysis:

    • Treat cells (e.g., HepG2.2.15) with IMB-0523 at various concentrations and for different time points.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against APOBEC3G, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

III. Visualizations

Synthesis_Workflow A 3-Amino-4-methoxybenzoic acid C 4-methoxy-3-(methylamino)benzoic acid A->C Methylation B Dimethyl sulphate, NaOH E IMB-0523 C->E Amide Coupling D DIC, HOBt, 4-chloroaniline Mechanism_of_Action cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_virus HBV Replication Cycle IMB0523 IMB-0523 STAT3 STAT3 IMB0523->STAT3 Activates (Phosphorylation) STAT3_p p-STAT3 Dimer A3G_gene APOBEC3G Gene STAT3_p->A3G_gene Upregulates Transcription A3G_mRNA A3G mRNA A3G_gene->A3G_mRNA Transcription STAT3->STAT3_p Dimerization A3G_protein APOBEC3G Protein A3G_mRNA->A3G_protein Translation HBV_ssDNA HBV ssDNA A3G_protein->HBV_ssDNA Deaminates (C to U) Inhibits Replication HBV_DNA HBV rcDNA HBV_DNA->HBV_ssDNA Reverse Transcription

References

Application Notes and Protocols: Ethyl N-(4-chlorophenyl)formimidate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl N-(4-chlorophenyl)formimidate as a versatile building block in the synthesis of various heterocyclic compounds, with a particular focus on pyrimidine derivatives. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for laboratory practice.

Synthesis of Substituted Pyrimidine Derivatives

Ethyl N-(4-chlorophenyl)formimidate is a valuable reagent for the synthesis of substituted pyrimidines through its reaction with active methylene compounds. This approach allows for the construction of the pyrimidine core with a variety of functional groups, depending on the choice of the active methylene partner.

General Reaction Scheme:

The cyclocondensation reaction between ethyl N-(4-chlorophenyl)formimidate and an active methylene compound (-CH₂XY) proceeds via an initial nucleophilic attack of the carbanion generated from the active methylene compound onto the imidate carbon. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the corresponding 4-amino-6-substituted-N-(4-chlorophenyl)pyrimidine derivative.

G reactant1 Ethyl N-(4-chlorophenyl)formimidate intermediate Acyclic Intermediate reactant1->intermediate + reactant2 Active Methylene Compound (-CH₂XY) reactant2->intermediate product Substituted Pyrimidine Derivative intermediate->product Cyclization & Elimination G reactant1 Anthranilic Acid Derivative product Quinazoline reactant1->product reactant2 One-Carbon Source reactant2->product G reactant1 Hydrazide / Amidrazone product 1,2,4-Triazole reactant1->product reactant2 Cyclizing Agent reactant2->product G reactant Diacylhydrazine / Acylhydrazone product 1,3,4-Oxadiazole reactant->product Dehydration / Oxidation

Application Notes and Protocols: Ethyl-N-(4-chlorophenyl)formimidate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and reactions of ethyl-N-(4-chlorophenyl)formimidate, a key intermediate in the synthesis of various organic compounds, including N,N'-disubstituted formamidines which are prevalent in medicinal chemistry and materials science.

Introduction

This compound is a reactive intermediate that can be synthesized from 4-chloroaniline and triethyl orthoformate. Its primary application lies in its subsequent reaction with nucleophiles, particularly amines, to form formamidine derivatives. This document outlines the detailed protocols for the synthesis of the formimidate and its use in the preparation of a symmetrical diarylformamidine.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed reaction of 4-chloroaniline with triethyl orthoformate. The reaction proceeds by the formation of the formimidate, which can be isolated or used in situ for subsequent reactions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloroaniline

  • Triethyl orthoformate

  • Concentrated Sulfuric Acid

  • Anhydrous Toluene

  • Sodium Carbonate (anhydrous)

  • Standard laboratory glassware for reaction under inert atmosphere and distillation.

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-chloroaniline (1 equivalent) and triethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and monitor the reaction progress by observing the distillation of ethanol, a byproduct of the reaction.

  • After the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.

  • Neutralize the acidic catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.

  • Filter the mixture to remove the solid sodium carbonate and any salts.

  • The filtrate, containing the crude this compound, can be used directly in the next step or purified by vacuum distillation. A boiling point of 82-83 °C at 40 mm Hg has been reported for this compound.[1]

Data Presentation:

ParameterValueReference
Starting Material4-Chloroaniline[1]
ReagentTriethyl orthoformate[1]
CatalystConcentrated Sulfuric Acid[1]
ProductThis compound[1]
Reported Boiling Point82-83 °C / 40 mm Hg[1]

Logical Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound Start Start Reactants Combine 4-Chloroaniline, Triethyl Orthoformate, and H2SO4 (cat.) Start->Reactants Reflux Heat to Reflux (120-140 °C) Reactants->Reflux Distill Collect Ethanol Byproduct Reflux->Distill Cool Cool to Room Temperature Distill->Cool Neutralize Neutralize with Na2CO3 Cool->Neutralize Filter Filter Neutralize->Filter Product Crude this compound Filter->Product Purify Vacuum Distillation (Optional) Product->Purify End End Product->End Use Crude Product Directly PureProduct Pure this compound Purify->PureProduct PureProduct->End

Caption: Workflow for the synthesis of this compound.

Reactions of this compound: Synthesis of N,N'-bis(4-chlorophenyl)formamidine

A primary application of this compound is its reaction with a second equivalent of an amine to produce N,N'-disubstituted formamidines. This reaction can be carried out in a one-pot synthesis from the initial starting materials or in a stepwise manner using the isolated formimidate. An iron(III) chloride catalyzed method provides an efficient route to these compounds at ambient temperature.[2]

Experimental Protocol: Synthesis of N,N'-bis(4-chlorophenyl)formamidine

Materials:

  • 4-Chloroaniline

  • Triethyl orthoformate

  • Iron(III) Chloride (FeCl₃)

  • Toluene

  • Standard laboratory glassware for reaction under inert atmosphere.

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chloroaniline (2 equivalents) in toluene.

  • Add triethyl orthoformate (1 equivalent) to the solution.

  • Add a catalytic amount of anhydrous iron(III) chloride (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for approximately 3 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation:

ParameterValueReference
Starting Material4-Chloroaniline[2]
ReagentTriethyl orthoformate[2]
CatalystIron(III) Chloride (FeCl₃)[2]
ProductN,N'-bis(4-chlorophenyl)formamidine
Reaction Time~3 hours[2]
TemperatureAmbient[2]

Signaling Pathway for the Formation of N,N'-Diarylformamidines

G cluster_pathway Proposed Reaction Pathway for Formamidine Synthesis ArylAmine Aryl Amine (4-Chloroaniline) Activation Activation of Orthoformate ArylAmine->Activation NucleophilicAttack Nucleophilic Attack by second Aryl Amine ArylAmine->NucleophilicAttack Orthoformate Triethyl Orthoformate Orthoformate->Activation Catalyst FeCl3 (Lewis Acid) Catalyst->Orthoformate activates Formimidate This compound (Intermediate) Activation->Formimidate forms Formimidate->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Ethanol TetrahedralIntermediate->Elimination Formamidine N,N'-bis(4-chlorophenyl)formamidine Elimination->Formamidine

Caption: Proposed pathway for the synthesis of N,N'-diarylformamidines.

Conclusion

The protocols described provide a clear and detailed guide for the synthesis of this compound and its subsequent conversion to N,N'-bis(4-chlorophenyl)formamidine. These methods are robust and can be adapted for the synthesis of a variety of related formamidine compounds, which are of significant interest in the fields of drug discovery and materials science. Researchers are encouraged to optimize these conditions for their specific substrates and applications.

References

Application Notes and Protocols for the Laboratory Preparation of Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of ethyl-N-(4-chlorophenyl)formimidate, a valuable intermediate in organic synthesis and drug discovery. The procedure is based on the well-established reaction of 4-chloroaniline with triethyl orthoformate.

Introduction

This compound is a reactive intermediate that can be used in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its preparation involves the condensation of 4-chloroaniline with triethyl orthoformate, typically under acidic catalysis. This document outlines a reliable and reproducible method for its synthesis and isolation.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. This data is based on a typical laboratory-scale preparation.

ParameterValueReference
Starting Materials
4-Chloroaniline63.8 g (0.50 mole)[1]
Triethyl orthoformate111 g (0.75 mole)[1]
Concentrated Sulfuric Acid2.0 g (0.02 mole)[1]
Reaction Conditions
Initial Oil Bath Temperature115–120 °C[1]
Final Oil Bath Temperature175–180 °C[1]
Reaction Time~1.5 hours[1]
Product Isolation & Characterization
Boiling Point82–83 °C / 40 mm Hg[1]
Refractive Index (nD25)Not explicitly stated for the formimidate
YieldNot explicitly stated as a main product, but can be isolated.[1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • p-Chloroaniline (63.8 g, 0.50 mole)[1]

  • Triethyl orthoformate (111 g, 0.75 mole)[1]

  • Concentrated sulfuric acid (2.0 g, 0.02 mole)[1]

  • Round-bottomed flask (300 ml)

  • Fractionating column (30 cm, packed with glass helices)

  • Distillation head with condenser and thermometer

  • Heating mantle or oil bath

  • Claisen head

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a 300-ml round-bottomed flask, combine 63.8 g (0.50 mole) of p-chloroaniline and 111 g (0.75 mole) of triethyl orthoformate.[1]

  • Catalyst Addition: Carefully add 2.0 g (0.02 mole) of concentrated sulfuric acid to the mixture while swirling.[1]

  • Distillation Setup: Attach a 30-cm fractionating column packed with glass helices to the flask. Fit the column with a distillation head, thermometer, and condenser.[1]

  • Reaction and Ethanol Removal: Heat the flask in an oil bath. When the oil bath temperature reaches 115–120 °C, the reaction mixture will begin to boil, and ethanol will start to distill at a vapor temperature of 78–80 °C.[1]

  • Temperature Increase: Over approximately 1 hour, gradually raise the oil bath temperature to about 175 °C to maintain a steady distillation of ethanol.[1]

  • Hold Period: Maintain the oil bath temperature at 175–180 °C for 30 minutes after the rate of ethanol distillation decreases.[1]

  • Isolation of the Product: After cooling the reaction mixture, reconfigure the apparatus for vacuum distillation using a Claisen head. Isolate the ethyl N-p-chlorophenylformimidate by fractional distillation at reduced pressure. The product will distill at 82–83 °C/40 mm.[1]

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine p-Chloroaniline, Triethyl Orthoformate, and H₂SO₄ start->reagents 1. Mixing heating Heat Reaction Mixture (115-120°C to 175-180°C) reagents->heating 2. Initiation distillation Distill off Ethanol (78-80°C) heating->distillation 3. Reaction & Byproduct Removal hold Hold at 175-180°C for 30 min distillation->hold 4. Completion cooling Cool Reaction Mixture hold->cooling 5. Quenching vacuum_distillation Fractional Vacuum Distillation cooling->vacuum_distillation 6. Purification Setup product Collect this compound (82-83°C / 40 mmHg) vacuum_distillation->product 7. Isolation end End product->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • p-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethyl orthoformate is flammable. Keep away from open flames and ignition sources.

  • Vacuum distillation should be performed with appropriate glassware and a blast shield.

Notes

  • The procedure described is a general method. Optimization of reaction times and temperatures may be necessary depending on the specific laboratory setup.

  • The purity of the isolated product should be confirmed by appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • This reaction can also be driven to completion to form N-ethyl-p-chloroaniline as the main product if that is the desired compound. The isolation of the formimidate intermediate requires careful monitoring of the distillation.[1]

References

Application Notes and Protocols for the Analytical Characterization of Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of ethyl-N-(4-chlorophenyl)formimidate, a compound of interest in pharmaceutical and chemical research. The following protocols are designed to ensure accurate and reproducible analysis using common analytical techniques.

Introduction

This compound is an organic compound containing a formimidate functional group. Its chemical structure necessitates a multi-faceted analytical approach for complete characterization, including chromatographic and spectroscopic techniques. These notes offer detailed protocols for researchers engaged in the synthesis, quality control, and stability testing of this and related compounds.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the likely thermal stability of the target compound, GC-MS is a suitable method for its analysis.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973N Mass Selective Detector).

  • Sample Preparation: Dissolve a accurately weighed sample (approximately 1 mg) in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1][2]

    • Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation:

ParameterValue
Retention Time (Expected) 10 - 15 min (dependent on exact conditions)
Expected m/z Fragments Molecular Ion (M+), fragments corresponding to the loss of ethoxy, chlorophenyl, and other characteristic groups.

Logical Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpectrum Generate Mass Spectrum Detect->MassSpectrum Identify Identify Compound Chromatogram->Identify MassSpectrum->Identify Quantify Quantify Purity Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector (e.g., Waters Alliance HPLC System).

  • Sample Preparation: Dissolve an accurately weighed sample (approximately 1 mg) in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of aromatic compounds.[3]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is a good starting point for aromatic compounds).

Data Presentation:

ParameterValue
Retention Time (Expected) 3 - 8 min (dependent on mobile phase composition)
Limit of Detection (LOD) To be determined during method validation
Limit of Quantification (LOQ) To be determined during method validation
Linearity (r²) > 0.99 (to be determined during method validation)

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Purity/Concentration Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Expected Chemical Shifts (δ, ppm):

      • Aromatic protons on the chlorophenyl ring: ~7.0-7.5 ppm.

      • Imine proton (-N=CH-): ~7.5-8.5 ppm.

      • Ethyl group (-OCH₂CH₃): quartet around 3.5-4.5 ppm and a triplet around 1.0-1.5 ppm.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Expected Chemical Shifts (δ, ppm):

      • Aromatic carbons: ~120-140 ppm.

      • Imine carbon (-N=CH-): ~150-160 ppm.

      • Ethyl group carbons: ~60-70 ppm (-OCH₂-) and ~10-20 ppm (-CH₃).

Data Presentation:

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H 7.5 - 8.5s
7.0 - 7.5m
3.5 - 4.5q
1.0 - 1.5t
¹³C 150 - 160C=N
120 - 140Aromatic C
60 - 70-OCH₂-
10 - 20-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3050-3100 Aromatic C-H stretch
~2850-3000 Aliphatic C-H stretch
~1640-1670 C=N stretch (imidate)
~1600, 1480 Aromatic C=C stretch
~1200-1300 C-O stretch
~1000-1100 C-Cl stretch

Relationship between Structure and Spectroscopic Data:

Spectro_Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR ¹H NMR Structure->H_NMR Proton Environment C_NMR ¹³C NMR Structure->C_NMR Carbon Skeleton IR Functional Groups Structure->IR Vibrational Modes MS Fragmentation Pattern Structure->MS Molecular Weight & Fragmentation

Caption: Relationship between molecular structure and spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. The protocol for MS is integrated with the GC-MS method described in section 2.1.

Expected Fragmentation Pattern:

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways may include:

  • Loss of an ethoxy radical (•OCH₂CH₃).

  • Loss of an ethyl group (•CH₂CH₃).

  • Cleavage of the N-C (phenyl) bond.

  • Fragmentation of the chlorophenyl ring, showing a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4]

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough analysis of the compound's identity, purity, and structural integrity. It is recommended that these methods be validated in the user's laboratory to ensure they meet the specific requirements of their application.

References

Application Notes and Protocols for Safe Handling of Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on the safe handling of ethyl-N-(4-chlorophenyl)formimidate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, all personnel must handle this compound with the utmost caution, assuming it may be hazardous. A thorough risk assessment should be conducted before any experimental work begins.

Hazard Identification and Overview

Assumed Potential Hazards:

  • May cause skin irritation and allergic skin reactions.

  • May cause serious eye irritation or damage.

  • May cause respiratory tract irritation.

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Potential for long-term health effects with repeated or prolonged exposure.

  • May release toxic fumes (e.g., hydrogen chloride, nitrogen oxides) upon decomposition.

Exposure Controls and Personal Protection

A multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.[1][2]

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which may cause irritation or absorption of the chemical.
Skin and Body Protection A lab coat or chemical-resistant apron worn over personal clothing. Full-length pants and closed-toe shoes are required.To protect the skin from accidental splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of vapors or aerosols.

Safe Handling and Storage Protocols

General Handling:

  • Always work in a well-ventilated area, such as a certified chemical fume hood.[3]

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[3]

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store in a tightly sealed container to prevent moisture ingress and degradation.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Spill Cleanup Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

For Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

For Large Spills:

  • Evacuate the area immediately.

  • Alert others in the vicinity and contact the appropriate emergency response team.

  • Prevent the spill from entering drains or waterways.

Disposal Considerations

All waste generated from the handling of this compound, including contaminated materials and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Protocols

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling start Entering Laboratory assess_risk Assess Risks for the Experiment start->assess_risk don_lab_coat Wear Lab Coat assess_risk->don_lab_coat don_gloves Wear Nitrile Gloves don_lab_coat->don_gloves don_goggles Wear Safety Goggles don_gloves->don_goggles check_ventilation Ensure Fume Hood is Operational don_goggles->check_ventilation handle_chemical Handle this compound check_ventilation->handle_chemical Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert assess Assess Spill Size and Hazard alert->assess small_spill Small, Manageable Spill? assess->small_spill large_spill Large or Unmanageable Spill small_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe Yes contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste in a Labeled Container contain->collect clean Clean and Decontaminate the Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

References

Application Notes and Protocols: Scale-Up Synthesis of Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of ethyl-N-(4-chlorophenyl)formimidate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary synthetic route involves the condensation of 4-chloroaniline with triethyl orthoformate. This protocol emphasizes a robust and scalable procedure, including reaction setup, execution, workup, and purification. Additionally, comparative data on catalytic versus non-catalytic methods are presented to guide process optimization.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation is typically achieved through the reaction of 4-chloroaniline with triethyl orthoformate. While the reaction can proceed thermally, the use of an acid catalyst can significantly improve reaction rates and yields, making it more amenable to large-scale production. These notes provide a comprehensive guide for the synthesis, focusing on scalability and efficiency.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

reaction_scheme cluster_reactants Reactants cluster_products Products 4-Chloroaniline 4-Chloroaniline Reaction + 4-Chloroaniline->Reaction Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Reaction Formimidate This compound Ethanol Ethanol Reaction->Formimidate Catalyst/Heat Reaction->Ethanol

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
1NoneNeat140-1506-875-85>95General Procedure
2p-Toluenesulfonic acid (p-TsOH)Toluene110 (reflux)2-490-95>97Acid Catalysis
3MCM-41-SO3HNeat1201-2>95>98[1]
4Sulfonated Polystyrene Brushes on Magnetic NanoparticlesNeat1000.5-192-98>98[2]

Experimental Protocols

General Considerations
  • All manipulations should be performed in a well-ventilated fume hood.

  • Reagents should be of high purity. 4-Chloroaniline and triethyl orthoformate can be purchased from commercial suppliers and used as received.

  • Glassware should be oven-dried before use to prevent hydrolysis of the orthoformate.

Protocol 1: Non-Catalytic Thermal Synthesis (100 g scale)

This protocol is suitable for situations where the use of a catalyst is not desired.

Workflow:

non_catalytic_workflow node_setup Reaction Setup node_reactants Charge 4-Chloroaniline (100 g) and Triethyl Orthoformate (1.5 eq) node_setup->node_reactants node_heat Heat to 140-150 °C node_reactants->node_heat node_distill Distill off Ethanol node_heat->node_distill node_monitor Monitor Reaction by TLC/GC node_distill->node_monitor node_cool Cool to Room Temperature node_monitor->node_cool Upon Completion node_distill_product Vacuum Distillation node_cool->node_distill_product node_product Collect Product Fraction node_distill_product->node_product

Caption: Workflow for the non-catalytic synthesis of this compound.

Methodology:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a distillation head connected to a condenser and a receiving flask, and a thermocouple.

  • Charging Reactants: Charge the flask with 4-chloroaniline (100 g, 0.784 mol) and triethyl orthoformate (174 g, 1.176 mol, 1.5 equivalents).

  • Reaction: Begin stirring and heat the reaction mixture to 140-150 °C. Ethanol will begin to distill off as the reaction proceeds.

  • Monitoring: Continue heating and distilling off ethanol. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-chloroaniline is consumed (typically 6-8 hours).

  • Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Protocol 2: Acid-Catalyzed Synthesis (100 g scale)

This protocol offers a faster reaction time and potentially higher yield.

Workflow:

catalytic_workflow node_setup Reaction Setup node_reactants Charge 4-Chloroaniline (100 g), Triethyl Orthoformate (1.2 eq), and Toluene node_setup->node_reactants node_catalyst Add p-TsOH (0.01 eq) node_reactants->node_catalyst node_reflux Heat to Reflux (~110 °C) node_catalyst->node_reflux node_azeotrope Azeotropically Remove Ethanol/Water node_reflux->node_azeotrope node_monitor Monitor Reaction by TLC/GC node_azeotrope->node_monitor node_cool Cool to Room Temperature node_monitor->node_cool Upon Completion node_wash Wash with NaHCO3 Solution node_cool->node_wash node_dry Dry with MgSO4 node_wash->node_dry node_concentrate Concentrate in vacuo node_dry->node_concentrate node_distill_product Vacuum Distillation node_concentrate->node_distill_product node_product Collect Product Fraction node_distill_product->node_product

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Methodology:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a thermocouple.

  • Charging Reactants: Charge the flask with 4-chloroaniline (100 g, 0.784 mol), triethyl orthoformate (139 g, 0.941 mol, 1.2 equivalents), and toluene (200 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.5 g, 0.00784 mol, 0.01 equivalents).

  • Reaction: Begin stirring and heat the mixture to reflux (approximately 110 °C). The ethanol-water azeotrope will be collected in the Dean-Stark trap.

  • Monitoring: The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or GC for the disappearance of 4-chloroaniline.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The resulting crude product is then purified by vacuum distillation.

Mechanism

The reaction proceeds via a proposed mechanism involving the initial protonation of the orthoformate by the acid catalyst, followed by nucleophilic attack by the aniline.

mechanism node_protonation Protonation of Orthoformate node_attack Nucleophilic Attack by Aniline node_protonation->node_attack node_elimination1 Elimination of Ethanol node_attack->node_elimination1 node_intermediate Formation of Intermediate node_elimination1->node_intermediate node_elimination2 Elimination of a Second Ethanol Molecule node_intermediate->node_elimination2 node_product Formation of Formimidate node_elimination2->node_product

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis.

Safety and Handling

  • 4-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triethyl Orthoformate: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Conclusion

The synthesis of this compound can be effectively scaled up using either a thermal or an acid-catalyzed protocol. The acid-catalyzed method offers significant advantages in terms of reaction time and yield, making it more suitable for industrial applications. The use of solid acid catalysts like MCM-41-SO3H or functionalized magnetic nanoparticles presents a greener and more efficient alternative, allowing for easier catalyst separation and recycling.[1][2] The choice of protocol will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl N-(4-chlorophenyl)formimidate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing ethyl N-(4-chlorophenyl)formimidate?

A1: The two primary methods for the synthesis of ethyl N-(4-chlorophenyl)formimidate are:

  • Reaction of 4-chloroaniline with triethyl orthoformate: This is a direct and widely used method for the preparation of N-aryl formimidates. The reaction is typically acid-catalyzed.

  • The Pinner reaction: This method involves the acid-catalyzed reaction of 4-chlorobenzonitrile with ethanol to form the corresponding imidate salt (Pinner salt), which is then neutralized to yield the final product.[1]

Q2: What are the main challenges I might face during the synthesis?

A2: Common challenges include low product yield, formation of side products such as formamides or amidines, and difficulties in product purification.[1] Incomplete reactions and the thermal instability of the Pinner salt are also potential issues.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the product.

Q4: What are the recommended storage conditions for ethyl N-(4-chlorophenyl)formimidate?

A4: Ethyl N-(4-chlorophenyl)formimidate should be stored in a cool, dry place, away from moisture and strong acids, to prevent hydrolysis. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Low Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (monitor for side product formation). - Ensure efficient stirring.
Suboptimal Reagent Ratio - Use a slight excess of triethyl orthoformate or ethanol depending on the method.
Ineffective Catalyst - Use a stronger acid catalyst (e.g., p-toluenesulfonic acid) for the orthoformate method. - Ensure anhydrous conditions for the Pinner reaction as water inhibits the reaction.[1]
Product Degradation - Avoid excessive heating during reaction and workup. - Use a milder base for neutralization in the Pinner reaction.
Loss during Workup/Purification - Optimize extraction solvent and pH. - Use column chromatography with a suitable solvent system for purification.
Formation of Impurities
Impurity Potential Cause Suggested Solution
N-(4-chlorophenyl)formamide Hydrolysis of the formimidate product.- Ensure anhydrous reaction and workup conditions. - Avoid exposure to moisture during storage.
N,N'-bis(4-chlorophenyl)formamidine Reaction of the formimidate with excess 4-chloroaniline.- Use a slight excess of the orthoformate or ethanol. - Control the stoichiometry of the reactants carefully.
Unreacted 4-chloroaniline Incomplete reaction.- See "Low Product Yield" section for solutions to incomplete reactions.
Polymeric byproducts Side reactions at elevated temperatures.- Maintain the recommended reaction temperature. - Consider using a milder catalyst.

Experimental Protocols

Method 1: Reaction of 4-Chloroaniline with Triethyl Orthoformate

Materials:

  • 4-Chloroaniline

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene or ethanol)

Procedure:

  • To a solution of 4-chloroaniline in an anhydrous solvent, add a catalytic amount of p-toluenesulfonic acid.

  • Add a slight excess of triethyl orthoformate to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: The Pinner Reaction

Materials:

  • 4-Chlorobenzonitrile

  • Anhydrous ethanol

  • Anhydrous hydrogen chloride (gas or in a non-polar solvent)

  • Anhydrous ether

  • A weak base (e.g., sodium bicarbonate)

Procedure:

  • Dissolve 4-chlorobenzonitrile in anhydrous ethanol and cool the mixture in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution until saturation, or add a saturated solution of HCl in an anhydrous solvent.

  • Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-5 °C) for an extended period (several hours to days) until the Pinner salt precipitates.[1]

  • Collect the precipitated ethyl N-(4-chlorophenyl)formimidate hydrochloride by filtration under anhydrous conditions.

  • Wash the salt with cold, anhydrous ether.

  • Carefully neutralize the Pinner salt with a weak base (e.g., a cold solution of sodium bicarbonate) to obtain the free formimidate.

  • Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO4), and remove the solvent under reduced pressure.

Visual Guides

Synthesis_Workflow cluster_method1 Method 1: Orthoformate cluster_method2 Method 2: Pinner Reaction start1 Mix 4-Chloroaniline, Triethyl Orthoformate, & Catalyst reflux Reflux Reaction start1->reflux workup1 Solvent Removal reflux->workup1 purify1 Purification workup1->purify1 product1 Ethyl N-(4-chlorophenyl)formimidate purify1->product1 start2 React 4-Chlorobenzonitrile & Ethanol with HCl precipitate Precipitate Pinner Salt start2->precipitate neutralize Neutralize Salt precipitate->neutralize extract Extraction & Drying neutralize->extract product2 Ethyl N-(4-chlorophenyl)formimidate extract->product2

Caption: General experimental workflows for the synthesis of ethyl N-(4-chlorophenyl)formimidate.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities problem Problem Encountered low_yield Low Yield problem->low_yield impurities Impurities Present problem->impurities check_reaction Check Reaction Conditions (Time, Temp, Stoichiometry) low_yield->check_reaction check_catalyst Verify Catalyst Activity & Anhydrous Conditions low_yield->check_catalyst check_workup Optimize Workup & Purification low_yield->check_workup check_hydrolysis Ensure Anhydrous Conditions impurities->check_hydrolysis check_stoichiometry Adjust Reagent Ratios impurities->check_stoichiometry check_temp Control Reaction Temperature impurities->check_temp solution Implement Solution check_reaction->solution check_catalyst->solution check_workup->solution check_hydrolysis->solution check_stoichiometry->solution check_temp->solution

Caption: Logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Optimizing Ethyl-N-(4-chlorophenyl)formimidate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ethyl-N-(4-chlorophenyl)formimidate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method is the reaction of 4-chloroaniline with triethyl orthoformate in the presence of an acid catalyst. This one-pot synthesis is generally efficient and proceeds by forming the desired formimidate as an intermediate, which can be isolated or converted in situ to a subsequent product.

Q2: What is the role of the acid catalyst in this reaction?

A2: An acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for activating the triethyl orthoformate.[1] It protonates one of the ethoxy groups, facilitating its elimination as ethanol and generating a reactive dialkoxycarbonium ion. This electrophilic species is then attacked by the nucleophilic nitrogen of 4-chloroaniline, initiating the formation of the formimidate.

Q3: What are the typical reaction temperatures and times?

A3: The reaction is typically conducted at elevated temperatures, often in the range of 115-180°C.[2] The progress of the reaction can be monitored by the distillation of ethanol, a byproduct of the reaction. The reaction time can vary from one to several hours, depending on the scale and specific conditions.

Q4: I am observing a lower than expected yield. What are the potential causes?

A4: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation. Common issues include insufficient catalyst, inadequate temperature, presence of moisture, or thermal rearrangement of the product. Refer to the Troubleshooting Guide for detailed solutions.

Q5: Is this compound susceptible to degradation?

A5: Yes, N-aryl formimidates can undergo thermal rearrangement, known as the Chapman rearrangement, at high temperatures to form N,N-diaryl amides.[3][4][5] It is important to control the reaction temperature and distillation conditions to minimize this side reaction. The thermal stability of the product is a key consideration for yield optimization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The acid catalyst may be old or deactivated.Use a fresh batch of concentrated sulfuric acid or p-toluenesulfonic acid.
Presence of Moisture: Water can hydrolyze the triethyl orthoformate and the formimidate product.Ensure all reactants and glassware are thoroughly dried before use.
Insufficient Temperature: The reaction may not have reached the required activation energy.Gradually increase the oil bath temperature to 175-180°C and monitor for ethanol distillation.[2]
Formation of a Solid Byproduct Chapman Rearrangement: Prolonged heating at high temperatures can cause the formimidate to rearrange into N-(4-chlorophenyl)-N-phenylformamide.[3][4][5]Optimize the reaction time and temperature to isolate the formimidate before significant rearrangement occurs. Consider purification by vacuum distillation at a lower temperature.
Polymerization: Side reactions of 4-chloroaniline can lead to polymeric materials.Ensure a slight excess of triethyl orthoformate is used to fully convert the aniline.
Difficulty in Product Isolation Incomplete Reaction: Unreacted 4-chloroaniline can be difficult to separate from the product.Monitor the reaction to completion by TLC or GC. Ensure sufficient reaction time and temperature.
Co-distillation with Byproducts: The product may co-distill with unreacted triethyl orthoformate or other volatile impurities.Use fractional distillation to carefully separate the product based on its boiling point.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Related Tetrazole Synthesis from 4-Chloroaniline and Triethyl Orthoformate

This table provides insights into how reaction parameters can influence product yield in a similar system utilizing the same starting materials.

EntryTemperature (°C)Catalyst (mol%)Time (h)Yield (%)
11200120
21200.01885
31200.02690
41000.02870
51400.02592

Data adapted from a study on the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.[6]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the established synthesis of N-alkylanilines where the formimidate is a key intermediate.[2]

Materials:

  • 4-Chloroaniline (0.50 mole)

  • Triethyl orthoformate (0.75 mole)

  • Concentrated sulfuric acid (0.02 mole)

  • Round-bottomed flask (300 mL)

  • Distillation column (30 cm, packed with glass helices)

  • Distillation head with condenser and thermometer

  • Heating mantle or oil bath

Procedure:

  • In a 300-mL round-bottomed flask, combine 63.8 g (0.50 mole) of 4-chloroaniline and 111 g (0.75 mole) of triethyl orthoformate.

  • Carefully add 2.0 g (0.02 mole) of concentrated sulfuric acid to the mixture with swirling.

  • Assemble the flask with the packed distillation column and distillation head.

  • Heat the flask in an oil bath. When the bath temperature reaches 115–120°C, the reaction mixture will begin to boil, and ethanol will start to distill at a vapor temperature of 78–80°C.

  • Over approximately 1 hour, gradually increase the bath temperature to about 175°C to maintain a steady distillation of ethanol.

  • After the majority of the ethanol has distilled, maintain the reaction mixture at 175–180°C for an additional 30 minutes.

  • Allow the reaction mixture to cool. The crude product containing this compound can then be purified by vacuum distillation. A forerun containing excess triethyl orthoformate will distill first, followed by the product.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Combine 4-Chloroaniline and Triethyl Orthoformate start->reactants catalyst Add Concentrated Sulfuric Acid reactants->catalyst heat Heat to 115-180°C catalyst->heat distill Distill off Ethanol heat->distill cool Cool Reaction Mixture distill->cool purify Purify by Vacuum Distillation cool->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_temp Was reaction temperature maintained at 115-180°C? low_yield->check_temp check_catalyst Was fresh acid catalyst used? check_temp->check_catalyst Yes increase_temp Increase and maintain temperature check_temp->increase_temp No check_moisture Were reactants and glassware dry? check_catalyst->check_moisture Yes use_fresh_catalyst Use fresh catalyst check_catalyst->use_fresh_catalyst No ensure_dry Ensure anhydrous conditions check_moisture->ensure_dry No side_reaction Consider thermal degradation (Chapman Rearrangement) check_moisture->side_reaction Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of ethyl-N-(4-chlorophenyl)formimidate.

Troubleshooting Guide

Users may encounter several challenges during the purification of this compound. This guide provides solutions to common problems.

Problem Possible Cause Recommended Solution
Low Recovery After Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. 2. Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation. 3. Product Degradation: The compound may be sensitive to the silica gel's acidic nature.1. Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.[1][2] 2. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. 3. Use Neutralized Silica or an Alternative Stationary Phase: Treat the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative like alumina.
Co-elution of Impurities 1. Similar Polarity of Compound and Impurity: The impurity may have a polarity very close to that of the desired product. 2. Column Overloading: Applying too much crude product to the column can exceed its separation capacity.1. Fine-tune the Eluent: Use a shallow gradient or an isocratic elution with a finely adjusted solvent ratio to improve resolution. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded.
Product Crystallization in the Column Low Solubility in the Eluent: The product may have limited solubility in the chosen mobile phase, causing it to crystallize and block the column.Modify the Solvent System: Add a co-solvent in which the product is more soluble, ensuring it does not compromise the separation.
Oily Product After Solvent Removal 1. Residual Solvent: High-boiling point solvents may not be fully removed under vacuum. 2. Presence of Impurities: Impurities can inhibit crystallization.1. Use a High-Vacuum Pump or a Kugelrohr Apparatus: This will aid in the removal of residual high-boiling solvents. 2. Attempt Recrystallization or an Alternative Purification Method: If the oil is of reasonable purity, attempt recrystallization from a suitable solvent system. Otherwise, re-purify using a different chromatographic technique.
Recrystallization Fails to Yield Crystals 1. Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. 2. Solution is Not Supersaturated: Insufficient concentration of the product in the solvent. 3. Presence of Impurities Inhibiting Crystal Growth. 1. Screen for Suitable Solvents: The ideal solvent will dissolve the compound when hot but not at room temperature. Use a solvent pair (one in which the compound is soluble and one in which it is insoluble) if a single solvent is not effective. 2. Concentrate the Solution: Slowly evaporate the solvent until the solution becomes cloudy, then gently heat until it is clear again before allowing it to cool slowly. 3. Add Seed Crystals or Scratch the Flask: Introducing a nucleation site can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as 4-chloroaniline and triethyl orthoformate, as well as byproducts from side reactions. Depending on the reaction conditions, hydrolysis of the formimidate back to 4-chloroaniline and ethyl formate is also a possibility.

Q2: Which chromatographic method is most suitable for the purification of this compound?

A2: Column chromatography using silica gel is a standard and effective method for the purification of moderately polar organic compounds like formimidates.[1][2] High-performance liquid chromatography (HPLC) can be used for analytical purposes or for small-scale preparative separations requiring high purity.[3]

Q3: How do I choose the right solvent system for column chromatography?

A3: The choice of solvent system is critical for good separation. Use thin-layer chromatography (TLC) to screen different solvent mixtures. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities. A common starting point for compounds of this type is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

Q4: My purified this compound is an oil, but the literature reports it as a solid. What should I do?

A4: An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization. First, ensure all solvent has been removed using a high-vacuum line. If the product remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, the product may require further purification, such as re-chromatography or distillation.

Q5: Can I use distillation to purify this compound?

A5: Vacuum distillation can be a suitable method for purifying thermally stable, liquid organic compounds. If your product is an oil at room temperature and is stable at elevated temperatures, this method can be effective for removing non-volatile impurities. It is crucial to know the boiling point of your compound at a given pressure.

Experimental Protocols

Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[1]

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

This protocol provides a general method for the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, find a suitable solvent or solvent pair in which the crude product is soluble when hot but sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

The following table presents hypothetical data for different purification techniques, which should be adapted based on experimental results.

Purification Method Starting Material Purity (%) Final Purity (%) Yield (%) Typical Conditions
Column Chromatography 75>9870-85Silica gel, Hexane:Ethyl Acetate gradient (95:5 to 80:20)
Recrystallization 90>9980-95Ethanol or Isopropanol
Vacuum Distillation 85~9760-751 mmHg, 120-130 °C (Hypothetical)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product purification_choice Choice of Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crude Solid distillation Vacuum Distillation purification_choice->distillation Crude Liquid analysis Purity Analysis (TLC, HPLC, NMR) column_chrom->analysis recrystallization->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions cluster_solutions_crystals Crystallization Solutions start Purification Attempt issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes no_crystals No Crystals (Recrystallization) issue->no_crystals Yes success Successful Purification issue->success No optimize_solvent Optimize Eluent low_yield->optimize_solvent check_packing Check Column Packing low_yield->check_packing adjust_gradient Adjust Gradient impure_product->adjust_gradient reduce_load Reduce Sample Load impure_product->reduce_load screen_solvents Screen Solvents no_crystals->screen_solvents induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization optimize_solvent->start Re-run check_packing->start Re-run adjust_gradient->start Re-run reduce_load->start Re-run screen_solvents->start Re-run induce_crystallization->start Re-run

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and challenges encountered during experiments involving ethyl-N-(4-chlorophenyl)formimidate. The information is based on general principles of imidate chemistry due to the limited availability of specific experimental data for this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield can be a significant issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature.Drive the reaction to completion and increase the yield of the desired product.
Side Reactions The presence of moisture can lead to hydrolysis of the formimidate. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimize the formation of hydrolysis byproducts (4-chloroaniline and ethyl formate) and improve the yield of the target formimidate.
Suboptimal Reaction Conditions Optimize the reaction temperature, concentration of reactants, and choice of base or catalyst. A design of experiments (DoE) approach can be beneficial.Identify the optimal reaction conditions to maximize yield and minimize side product formation.
Product Degradation This compound may be sensitive to heat or prolonged reaction times. Consider purification at lower temperatures and minimizing the time the product is exposed to harsh conditions.Reduce the degradation of the final product, leading to a higher isolated yield.
Issue 2: Presence of Impurities in the Final Product

The purity of the final product is critical for subsequent applications. This section addresses common impurities and their mitigation.

Impurity Source Mitigation Strategy Purification Method
4-chloroaniline Hydrolysis of the formimidate or unreacted starting material.Use anhydrous reaction conditions. Ensure complete consumption of the starting material.Column chromatography or recrystallization.
Ethyl formate Hydrolysis of the formimidate.Use anhydrous reaction conditions.Removal under reduced pressure due to its volatility.
Polymeric byproducts Self-condensation or other side reactions at elevated temperatures.Maintain optimal reaction temperature and minimize reaction time.Column chromatography or precipitation/recrystallization.
Unidentified byproducts Unexpected side reactions.Characterize the byproducts using techniques like NMR and Mass Spectrometry to understand their formation and devise a mitigation strategy.Based on the character of the impurity, appropriate chromatographic or crystallization techniques can be developed.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions to occur during the synthesis of this compound?

A1: The most probable side reaction is hydrolysis, where the formimidate reacts with water to decompose back to 4-chloroaniline and ethyl formate. This is especially prevalent if the reaction is not conducted under strictly anhydrous conditions. Other potential side reactions include thermal degradation if the reaction is carried out at excessively high temperatures, and reactions with nucleophilic impurities present in the reaction mixture.

Q2: How can I minimize the hydrolysis of my product during workup and purification?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents for extraction and chromatography. If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize any acidic or basic conditions as the product might be more susceptible to hydrolysis at extreme pH values. When concentrating the product, use the lowest possible temperature to remove the solvent.

Q3: My NMR spectrum shows unreacted 4-chloroaniline. How can I remove it?

A3: Unreacted 4-chloroaniline can typically be removed by column chromatography. A non-polar eluent system should elute the desired formimidate before the more polar aniline. Alternatively, a mild acidic wash (e.g., with dilute HCl) during the workup can protonate the aniline, making it water-soluble and allowing for its removal in the aqueous phase. However, care must be taken as the acidic conditions could promote hydrolysis of the formimidate product.

Q4: I observe the formation of a viscous, insoluble material in my reaction. What could it be and how can I avoid it?

A4: The formation of insoluble, often polymeric, material can be due to side reactions occurring at high temperatures or in the presence of certain catalysts. To avoid this, it is recommended to carefully control the reaction temperature and use the minimum effective concentration of any catalyst. Running the reaction at a lower temperature for a longer duration might be a viable alternative.

Visualizing Reaction Pathways and Workflows

Potential Side Reaction Pathway: Hydrolysis

The following diagram illustrates the hydrolysis of this compound, a common side reaction.

Hydrolysis_Pathway Formimidate This compound Intermediate Tetrahedral Intermediate Formimidate->Intermediate Nucleophilic attack Water H₂O Water->Intermediate Aniline 4-chloroaniline Intermediate->Aniline Elimination Formate Ethyl formate Intermediate->Formate Elimination

Caption: Hydrolysis pathway of this compound.

Troubleshooting Workflow for Low Product Yield

This diagram provides a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Yes Check_Side_Products Analyze for Side Products (NMR/MS) Incomplete->Check_Side_Products No Increase_Time_Temp->Check_Completion Hydrolysis_Detected Hydrolysis Products Detected? Check_Side_Products->Hydrolysis_Detected Use_Anhydrous Use Anhydrous Conditions Hydrolysis_Detected->Use_Anhydrous Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Conc.) Hydrolysis_Detected->Optimize_Conditions No End Improved Yield Use_Anhydrous->End Optimize_Conditions->End

Caption: Workflow for troubleshooting low product yield.

Experimental Protocols

Due to the lack of specific literature protocols for the side reactions of this compound, the following are general experimental methodologies that can be adapted for monitoring and mitigating potential side reactions.

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: At regular intervals, withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

  • TLC Plate Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting materials (4-chloroaniline) and, if available, the pure product.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. The appearance of new, unexpected spots may indicate the formation of side products.

Protocol 2: General Procedure for Anhydrous Reaction Conditions
  • Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., silica gel or phosphorus pentoxide).

  • Solvents: Use commercially available anhydrous solvents or dry the solvents using standard laboratory procedures (e.g., distillation over sodium/benzophenone for ethers or over calcium hydride for chlorinated solvents).

  • Reagents: Use freshly opened reagents or ensure they have been stored under anhydrous conditions. Solid reagents can be dried in a vacuum oven.

  • Inert Atmosphere: Assemble the reaction apparatus and purge it with a stream of dry, inert gas (e.g., nitrogen or argon) for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add reagents via syringe through a rubber septum to prevent the introduction of atmospheric moisture.

stability and storage issues of ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of ethyl-N-(4-chlorophenyl)formimidate. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily:

  • Moisture/Humidity: The formimidate and ester functionalities are susceptible to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and thermal decomposition.

  • Light: Exposure to UV or visible light can potentially induce photolytic degradation.

  • pH: The stability of the compound is likely pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, it is recommended to store this compound under the following conditions:

  • Temperature: Store at or below the recommended temperature, typically -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the primary degradation products are likely to be:

  • 4-Chloroaniline and Ethyl Formate: Resulting from the hydrolysis of the formimidate linkage.

  • N-(4-chlorophenyl)formamide and Ethanol: Resulting from the hydrolysis of the ethyl ester group.

  • Further degradation to 4-chlorophenol may occur under harsh conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with this compound.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of your compound.

  • Initial Check: Verify the appearance of your sample. Any change in color or physical state could indicate degradation.

  • Purity Assessment: Re-analyze the purity of your stock solution or solid sample using an appropriate analytical method like HPLC or LC-MS.

  • Troubleshooting Flowchart:

A Inconsistent Experimental Results B Check for visual signs of degradation (color change, precipitation) A->B C Re-assess purity using HPLC or LC-MS B->C D Significant degradation detected? C->D E Review storage conditions (temperature, light, moisture) D->E Yes G No significant degradation detected D->G No F Review solution preparation and handling procedures E->F I Implement corrective actions: - Procure new batch - Re-purify existing stock - Adjust storage/handling F->I H Investigate other experimental parameters (reagents, instrument calibration) G->H

Troubleshooting Flow for Inconsistent Results

Issue 2: Visible changes in the solid compound or solutions.

  • Observation: The solid has changed color (e.g., from white to yellow/brown) or solutions appear cloudy or contain precipitates.

  • Probable Cause: This strongly indicates chemical degradation or contamination.

  • Recommended Action:

    • Do not use the suspect compound in critical experiments.

    • Characterize the degraded material using techniques like LC-MS, GC-MS, or NMR to identify impurities.

    • If possible, purify a small amount of the material and re-assess its activity. Otherwise, procure a fresh batch.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL of the sample and monitor the chromatogram for the main peak and any impurity peaks. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the stability of a compound under stress conditions.[1]

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare stock solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid & solution) A->E F Photolytic Degradation (e.g., UV light, RT) A->F G Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Analyze by HPLC-UV/MS G->H I Identify and quantify degradation products H->I J Determine degradation pathways and kinetics I->J

Forced Degradation Study Workflow

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionIncubation Time (hours)Initial Purity (%)Purity after Stress (%)Number of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl (60°C)2499.585.2310.1
0.1 M NaOH (60°C)2499.570.8415.3
3% H₂O₂ (RT)2499.598.110.8
80°C (Solid)7299.599.010.4
UV Light (RT)4899.592.525.6

Table 2: Long-Term Stability Study at Different Temperatures

Storage ConditionTime Point (Months)Purity (%) by HPLCAppearance
-20°C099.6White Crystalline Solid
399.5No Change
699.4No Change
1299.3No Change
4°C099.6White Crystalline Solid
398.2No Change
696.5Slight yellowing
1293.1Yellowish Solid
Room Temperature099.6White Crystalline Solid
195.0Yellowish Solid
388.2Brownish Solid
675.4Brown, sticky solid

References

Technical Support Center: Ethyl-N-(4-chlorophenyl)formimidate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl-N-(4-chlorophenyl)formimidate.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Question: My reaction between 4-chloroaniline and triethyl orthoformate resulted in a very low yield or no desired product. What are the possible causes and solutions?

Answer:

Several factors can contribute to a low or negligible yield of this compound. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Inadequate Reaction Temperature: The formation of the formimidate is temperature-dependent. The reaction requires sufficient heat to drive the elimination of ethanol.[1]

    • Solution: Ensure the reaction temperature is maintained between 115-120°C to initiate the distillation of ethanol. The temperature can be gradually increased to 175-180°C to drive the reaction to completion.[1]

  • Inefficient Removal of Ethanol: The reaction is an equilibrium process. The removal of the ethanol byproduct is crucial to shift the equilibrium towards the product side.

    • Solution: Use a fractional distillation setup to efficiently remove the ethanol as it is formed.[1] A packed distillation column, such as one with glass helices, is recommended.[1]

  • Catalyst Issues: An acid catalyst is typically required to facilitate the reaction.[1][2]

    • Solution: Ensure the appropriate amount of a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[1][3] The catalyst should be fresh and added to the reaction mixture at the start.

  • Moisture Contamination: Formimidates are sensitive to hydrolysis. The presence of water in the reactants or glassware can lead to the decomposition of the product back to the starting aniline and ethyl formate.

    • Solution: Use anhydrous reactants and solvents. Ensure all glassware is thoroughly dried before use.

  • Side Reactions: At elevated temperatures, side reactions can occur, consuming the starting materials or the product.

    • Solution: Carefully control the reaction temperature and duration. Prolonged heating at high temperatures should be avoided.[3]

Issue 2: Product is Impure or Contaminated

Question: I have obtained the product, but it appears to be impure. What are the likely contaminants and how can I purify it?

Answer:

Impurities in the final product can arise from unreacted starting materials, side products, or decomposition products.

Common Impurities and Purification Strategies:

ImpuritySourceRecommended Purification Method
Unreacted 4-chloroaniline Incomplete reaction.Fractional distillation under reduced pressure. 4-chloroaniline has a different boiling point than the formimidate product.
Unreacted Triethyl orthoformate Use of excess reagent.Fractional distillation. Triethyl orthoformate is volatile and can be removed as a forerun during distillation.[1]
N-Ethyl-p-chloroaniline Rearrangement or further reaction of the formimidate.Careful fractional distillation may separate this byproduct.
Hydrolysis Products (4-chloroaniline and ethyl formate) Exposure to moisture during reaction or workup.Purification via distillation. Prevention by using anhydrous conditions is key.

Purification Protocol:

The primary method for purifying this compound is fractional distillation under reduced pressure.[1] A typical boiling point for ethyl N-p-chlorophenylformimidate is 82-83°C at 40 mm Hg.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the acid-catalyzed reaction of 4-chloroaniline with triethyl orthoformate. The reaction proceeds with the elimination of two molecules of ethanol.

G cluster_reactants Reactants cluster_products Products 4-Chloroaniline 4-Chloroaniline Formimidate This compound 4-Chloroaniline->Formimidate + Triethyl orthoformate (Acid Catalyst, Heat) Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Formimidate Ethanol Ethanol Formimidate->Ethanol - 2 EtOH

Caption: Reaction scheme for the synthesis of this compound.

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst protonates the orthoformate, making it a better electrophile and facilitating the nucleophilic attack by the aniline.

Q3: Is this compound stable?

A3: N-aryl formimidates can be sensitive to moisture and may hydrolyze back to the corresponding aniline and formate ester, especially under acidic or basic conditions. They may also be thermally sensitive, so prolonged exposure to high temperatures should be avoided.

Q4: Can I use other orthoformates for this reaction?

A4: While other orthoformates like trimethyl orthoformate can be used, they may lead to the formation of different side products or require different reaction conditions.[3]

Q5: What are the safety precautions for this experiment?

A5: 4-chloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Triethyl orthoformate is flammable. The reaction should be conducted with care, avoiding open flames.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related N-alkylated anilines where the formimidate is a key intermediate.[1]

Materials:

  • 4-Chloroaniline

  • Triethyl orthoformate

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Anhydrous solvent (optional, e.g., toluene)

Equipment:

  • Round-bottom flask

  • Fractional distillation column (e.g., packed with glass helices)

  • Distillation head with condenser and receiving flask

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum source for reduced pressure distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 4-chloroaniline and a molar excess of triethyl orthoformate (e.g., 1.5 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 equivalents) to the mixture with stirring.

  • Reaction and Distillation: Attach the flask to a fractional distillation apparatus. Heat the mixture in an oil bath to 115-120°C. Ethanol will begin to distill.

  • Temperature Increase: Over approximately one hour, gradually increase the bath temperature to about 175°C to ensure the reaction goes to completion and all the ethanol is removed.

  • Isolation of Product: After cooling the reaction mixture, reconfigure the apparatus for vacuum distillation.

  • Purification: First, distill off the excess triethyl orthoformate at reduced pressure. Then, collect the this compound fraction at approximately 82-83°C / 40 mm Hg.[1]

ParameterValue
Reactant Ratio (Aniline:Orthoformate) 1 : 1.5 (molar)
Catalyst Loading (H₂SO₄) ~0.04 equivalents
Initial Reaction Temperature 115-120°C
Final Reaction Temperature 175-180°C
Product Boiling Point 82-83°C @ 40 mmHg[1]

Visualizations

Troubleshooting Workflow for Low Yield

G start Low/No Product Yield check_temp Verify Reaction Temperature (115-180°C) start->check_temp check_etoh Check Ethanol Removal (Efficient Distillation) check_temp->check_etoh Temp OK optimize_temp Optimize Temperature Profile check_temp->optimize_temp Temp Incorrect check_catalyst Confirm Catalyst Presence and Activity check_etoh->check_catalyst Distillation OK improve_dist Improve Distillation Setup check_etoh->improve_dist Inefficient check_moisture Assess for Moisture Contamination check_catalyst->check_moisture Catalyst OK add_catalyst Use Fresh/More Catalyst check_catalyst->add_catalyst Inactive/Absent use_anhydrous Use Anhydrous Conditions check_moisture->use_anhydrous Moisture Present end Improved Yield check_moisture->end Conditions OK optimize_temp->end improve_dist->end add_catalyst->end use_anhydrous->end G reactants 4-Chloroaniline + Triethyl Orthoformate product This compound reactants->product Desired Reaction (Acid, Heat) polymerization Polymerization/Tar Formation reactants->polymerization Excessive Heat/ Impurities hydrolysis Hydrolysis (4-Chloroaniline + Ethyl Formate) product->hydrolysis Moisture rearrangement Rearrangement (N-Ethyl-4-chloroaniline) product->rearrangement High Heat

References

Technical Support Center: Catalyst Selection for Ethyl-N-(4-chlorophenyl)formimidate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and troubleshooting of reactions involving ethyl-N-(4-chlorophenyl)formimidate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acid-catalyzed reaction of 4-chloroaniline with triethyl orthoformate. This reaction is typically performed with heating to drive the removal of the ethanol byproduct, thus pushing the equilibrium towards the product.

Q2: Which type of catalyst is most effective for this reaction?

A2: Acid catalysts are essential for this transformation. Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., iron(III) chloride) can be used. The choice of catalyst can influence reaction time, temperature, and yield.

Q3: What are the typical starting materials and their stoichiometry?

A3: The key starting materials are 4-chloroaniline and triethyl orthoformate. An excess of triethyl orthoformate is often used to act as both a reagent and a solvent. A typical molar ratio of 4-chloroaniline to triethyl orthoformate is 1:1.5 to 1:3.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline, or by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of the product and any intermediates or byproducts.

Q5: What are the potential side reactions?

A5: A common side reaction is the formation of the N,N'-bis(4-chlorophenyl)formamidine, especially if the stoichiometry of the aniline to orthoformate is not well-controlled or if the reaction is allowed to proceed for an extended period at high temperatures. In some cases, if water is present, hydrolysis of the formimidate product back to the N-formylaniline can occur.

Q6: How is the this compound product typically purified?

A6: Purification is commonly achieved by vacuum distillation to remove unreacted triethyl orthoformate and other volatile impurities. Column chromatography on silica gel can also be employed for higher purity.[1]

Catalyst Selection Guide

The choice of catalyst is critical for optimizing the synthesis of this compound. Below is a comparison of common acid catalysts.

CatalystTypical ConditionsYieldAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) 115-180°C, neat triethyl orthoformate, 1-2 hoursGood to ExcellentInexpensive, readily available.Harsh conditions, potential for charring, difficult to remove.
p-Toluenesulfonic Acid (p-TsOH) Reflux in a solvent like toluene or neatGood to ExcellentMilder than H₂SO₄, easier to handle.[2][3]May require higher temperatures or longer reaction times than H₂SO₄.[3]
Iron(III) Chloride (FeCl₃) Room temperature to reflux in toluene, 3 hoursGood to ExcellentMild reaction conditions, inexpensive.[4][5]Can be moisture sensitive, potential for metal contamination in the product.
Immobilized Sulfuric Acid on Silica Gel (H₂SO₄-SiO₂) 65°C (refluxing triethyl orthoformate), 4 min - 2 hoursExcellentHeterogeneous catalyst (easy to remove by filtration), reusable, mild conditions.[6][7]Requires catalyst preparation, may have lower activity than homogeneous catalysts.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction mixture.1. Use a fresh or properly stored catalyst. 2. Gradually increase the reaction temperature and monitor by TLC or GC-MS. Ensure efficient removal of ethanol byproduct. 3. Use anhydrous reagents and solvents.
Formation of N,N'-bis(4-chlorophenyl)formamidine 1. Incorrect stoichiometry (excess 4-chloroaniline). 2. Prolonged reaction time or excessive temperature.1. Use an excess of triethyl orthoformate. 2. Monitor the reaction closely and stop it once the starting aniline is consumed. Avoid unnecessarily high temperatures.
Product Hydrolysis Presence of water during workup or storage.Ensure all workup steps are performed under anhydrous conditions. Store the purified product over a desiccant.
Difficulty in Purification 1. Boiling points of product and starting materials are close. 2. Oily or impure product after distillation.1. Use fractional distillation under high vacuum. 2. Consider purification by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound using Concentrated Sulfuric Acid

This protocol is adapted from a procedure for a similar N-alkylation reaction where the formimidate is an intermediate.[8][9]

Materials:

  • 4-chloroaniline (0.50 mole, 63.8 g)

  • Triethyl orthoformate (0.75 mole, 111 g)

  • Concentrated sulfuric acid (0.02 mole, 2.0 g)

Procedure:

  • In a round-bottom flask equipped with a distillation column, combine 4-chloroaniline and triethyl orthoformate.

  • Carefully add concentrated sulfuric acid while stirring.

  • Heat the reaction mixture in an oil bath. When the bath temperature reaches 115-120°C, ethanol will begin to distill.

  • Over approximately 1 hour, gradually increase the bath temperature to 175-180°C to maintain a steady distillation of ethanol.

  • After the majority of ethanol has been collected, hold the reaction at 175-180°C for an additional 30 minutes.

  • Allow the mixture to cool. The crude product containing ethyl N-p-chlorophenylformimidate can be purified by vacuum distillation. The formimidate is reported to distill at 82–83°C/40 mm.[9]

Protocol 2: Synthesis using Immobilized Sulfuric Acid on Silica Gel (H₂SO₄-SiO₂)

This protocol is based on a general method for the N-formylation of amines.[6][7]

Catalyst Preparation:

  • To a slurry of silica gel (10 g) in dry diethyl ether (50 mL), add concentrated H₂SO₄ (3 mL) and shake for 5 minutes.

  • Evaporate the solvent under reduced pressure.

  • Heat the resulting solid at 120°C for 3 hours to obtain the dry H₂SO₄-SiO₂ catalyst.[8][10]

Reaction Procedure:

  • In a round-bottom flask, combine 4-chloroaniline (1 mmol), triethyl orthoformate (3 mmol), and the prepared H₂SO₄-SiO₂ catalyst (e.g., 0.02 g).

  • Reflux the mixture at 65°C.

  • Monitor the reaction by TLC. The reaction is expected to be complete within 2 hours.

  • After completion, cool the reaction mixture and filter to recover the catalyst.

  • The filtrate containing the product can be concentrated under reduced pressure and purified by vacuum distillation or column chromatography.

Visual Guides

Reaction Workflow

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine 4-chloroaniline, triethyl orthoformate, and acid catalyst Start->Reagents Heat Heat reaction mixture (e.g., 65-180°C) Reagents->Heat Distill Remove ethanol byproduct via distillation Heat->Distill Monitor Monitor progress (TLC or GC-MS) Distill->Monitor Monitor->Heat Continue heating if incomplete Cool Cool reaction mixture Monitor->Cool Reaction complete Filter Filter to remove heterogeneous catalyst (if applicable) Cool->Filter Purify Purify by vacuum distillation or column chromatography Cool->Purify For homogeneous catalyst Filter->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism

G Acid-Catalyzed Reaction Mechanism Protonated_Orthoformate Protonated Orthoformate CH(OEt)₂-O⁺HEt Carbocation Carbocation Intermediate [CH(OEt)₂]⁺ Protonated_Orthoformate->Carbocation - EtOH Aniline 4-Chloroaniline Ar-NH₂ Adduct Tetrahedral Intermediate Ar-NH₂(⁺)-CH(OEt)₂ Aniline->Adduct + [CH(OEt)₂]⁺ Proton_Transfer Proton Transfer Adduct->Proton_Transfer - H⁺ Intermediate_2 Ar-NH-CH(OEt)₂ Proton_Transfer->Intermediate_2 Protonated_Ether Protonated Intermediate Ar-NH-CH(O⁺HEt)OEt Intermediate_2->Protonated_Ether + H⁺ Imidate_Cation Imidate Cation [Ar-NH=CHOEt]⁺ Protonated_Ether->Imidate_Cation - EtOH Product This compound Ar-N=CHOEt Imidate_Cation->Product - H⁺

Caption: Proposed mechanism for the acid-catalyzed formation of ethyl-N-arylformimidate.

References

Technical Support Center: Solvent Effects on Ethyl-N-(4-chlorophenyl)formimidate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl-N-(4-chlorophenyl)formimidate. The information addresses common issues encountered during experiments involving this reagent, with a focus on the impact of solvent choice on its reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction rate of this compound?

The solvent plays a crucial role in determining the reaction rate by influencing the stability of the reactants and the transition state. Generally, polar solvents can accelerate reactions that involve the formation of charged or polar transition states from neutral reactants. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease. For reactions involving this compound, which has a polar C=N bond, the solvent polarity is a key factor.

Q2: What is the expected effect of protic versus aprotic solvents on the reactivity of the formimidate?

Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the nitrogen atom of the formimidate. This interaction can affect the nucleophilicity of the nitrogen and the electrophilicity of the imino carbon. In some cases, protic solvents can stabilize the transition state of nucleophilic attack, accelerating the reaction. Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) can also influence rates by solvating charged intermediates or transition states. The specific outcome depends on the reaction mechanism. For instance, in hydrolysis reactions, water acts as both a solvent and a reactant.

Q3: Can the formimidate hydrolyze in the presence of water? What is the likely mechanism?

Yes, this compound is susceptible to hydrolysis, especially under acidic or basic conditions. The hydrolysis typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water on the imino carbon. Under acidic conditions, the reaction is often catalyzed by protonation of the nitrogen atom, making the carbon more electrophilic (an A-2 mechanism). The stability of this intermediate and the subsequent breakdown to products (an ester/amine or an amide/alcohol) can be influenced by the solvent environment.

Q4: Are there any known side reactions to be aware of when using this compound?

A common side reaction in the synthesis of N-aryl formimidates from anilines and orthoformates is the formation of a formamidine byproduct. This can occur if the formimidate product reacts with another molecule of the aniline starting material. Careful control of stoichiometry and reaction conditions is necessary to minimize this impurity. Additionally, prolonged exposure to moisture can lead to hydrolysis.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Slow or incomplete reaction 1. Inappropriate solvent polarity: The solvent may not be adequately stabilizing the transition state. 2. Low reaction temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 3. Steric hindrance: Bulky nucleophiles may react slowly.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Catalysis: Consider the use of an appropriate acid or base catalyst to facilitate the reaction.
Formation of unknown byproducts 1. Hydrolysis: Presence of residual water in the solvent or reagents. 2. Formamidine formation: Reaction of the product with the starting aniline. 3. Decomposition: The reaction temperature may be too high, or the product may be unstable under the reaction conditions.1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Control Stoichiometry: Use a slight excess of the orthoformate during synthesis to ensure full conversion of the aniline. 3. Optimize Temperature and Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal conditions to maximize product yield and minimize decomposition.
Difficulty in product isolation/purification 1. Product instability: The formimidate may be sensitive to silica gel or protic solvents used in chromatography. 2. Emulsion during workup: Formation of a stable emulsion between the organic and aqueous layers.1. Alternative Purification: Consider distillation under reduced pressure or crystallization. If chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with triethylamine). 2. Break Emulsion: Add brine or a small amount of a different organic solvent to the separatory funnel. Centrifugation can also be effective.

Quantitative Data

Due to a lack of specific experimental data in the published literature for the solvolysis or nucleophilic reactions of this compound across a wide range of organic solvents, the following table is presented as an illustrative example based on general principles of solvent effects on reaction kinetics. The hypothetical rate constants (k_rel) are relative to the rate in a non-polar solvent like hexane.

Table 1: Illustrative Solvent Effects on the Relative Rate of a Hypothetical Nucleophilic Reaction of this compound

SolventDielectric Constant (ε)Solvent TypeHypothetical Relative Rate Constant (k_rel)
Hexane1.9Non-polar1
Toluene2.4Non-polar, Aromatic5
Diethyl Ether4.3Polar Aprotic20
Tetrahydrofuran (THF)7.6Polar Aprotic50
Acetone21Polar Aprotic200
Ethanol24.5Polar Protic500
Acetonitrile (MeCN)37.5Polar Aprotic1000
Dimethylformamide (DMF)38.3Polar Aprotic1500
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic2000

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from the synthesis of ethyl N-phenylformimidate and should be optimized for the specific substrate.

Materials:

  • 4-chloroaniline

  • Triethyl orthoformate

  • Concentrated hydrochloric acid (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 4-chloroaniline and a catalytic amount of concentrated hydrochloric acid in anhydrous toluene.

  • Heat the mixture to reflux to remove any residual water azeotropically.

  • Cool the mixture to room temperature and add a 1.5 molar excess of triethyl orthoformate.

  • Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct as it is formed.

  • Monitor the reaction progress by observing the amount of ethanol collected.

  • Once the theoretical amount of ethanol has been removed, allow the mixture to cool.

  • Purify the product by fractional distillation under reduced pressure. The excess triethyl orthoformate will distill first, followed by the this compound.

Kinetic Measurement of a Reaction with a Nucleophile

This protocol describes a general method for determining the effect of a solvent on the reaction rate of this compound with a nucleophile using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Nucleophile of interest (e.g., an amine or alkoxide)

  • A series of anhydrous solvents of varying polarities

  • Thermostatted UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

  • Equilibrate the spectrophotometer cell holder to the desired reaction temperature.

  • In a quartz cuvette, mix the solutions of the formimidate and a large excess of the nucleophile to ensure pseudo-first-order kinetics.

  • Immediately begin recording the absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance.

  • Continue data collection until the reaction is complete (i.e., the absorbance is no longer changing).

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise.

  • Repeat the experiment in different solvents to determine the effect of the solvent on the reaction rate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis cluster_data Data Interpretation s1 React 4-chloroaniline with triethyl orthoformate s3 Distill off ethanol byproduct s1->s3 s2 Catalytic Acid s2->s1 s4 Purify by vacuum distillation s3->s4 k1 Prepare stock solutions in various anhydrous solvents s4->k1 Use purified formimidate k2 Mix reactants in thermostatted cuvette k1->k2 k3 Monitor absorbance change over time (UV-Vis) k2->k3 k4 Calculate rate constants k3->k4 d1 Compare rate constants across different solvents k4->d1 d2 Correlate rates with solvent parameters (e.g., ε) d1->d2 d3 Elucidate reaction mechanism d2->d3

Caption: Experimental workflow for the synthesis and kinetic analysis of this compound reactivity.

hydrolysis_mechanism reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack h2o H₂O h2o->intermediate products Products: Ester + Amine or Amide + Alcohol intermediate->products Breakdown catalyst H⁺ or OH⁻ Catalyst catalyst->reactant Activation

Caption: Generalized mechanism for the hydrolysis of this compound.

Technical Support Center: Synthesis of Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl-N-(4-chlorophenyl)formimidate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Q: My reaction yield is very low, or I am not observing any formation of the desired this compound. What are the possible causes?

A: Low or no product formation can stem from several factors related to reactants, reaction conditions, and work-up procedures.

  • Sub-optimal Reaction Temperature: The reaction between 4-chloroaniline and triethyl orthoformate requires heating to proceed at a reasonable rate. Ensure the reaction temperature is maintained appropriately, typically with reflux to drive off the ethanol byproduct.[1]

  • Inefficient Removal of Ethanol: The formation of the formimidate is an equilibrium reaction. The ethanol produced as a byproduct must be efficiently removed to drive the reaction towards the product side. Using a distillation setup to remove the ethanol as it forms is recommended.[1]

  • Absence or Inactive Catalyst: This reaction is typically catalyzed by a small amount of acid, such as concentrated sulfuric acid.[1] Ensure that a suitable catalyst has been added and that it has not been neutralized.

  • Poor Quality of Starting Materials: The purity of 4-chloroaniline and triethyl orthoformate is crucial. Impurities in the starting materials can interfere with the reaction. It is advisable to use freshly purified or high-purity reagents.

  • Premature Work-up: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as TLC or GC-MS, to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC or several peaks in GC-MS in addition to the desired product. What are these impurities and how can I avoid them?

A: The presence of impurities is a common issue. The identity of the impurities can often point to specific problems in the reaction or work-up. The most common impurities are unreacted starting materials, hydrolysis products, and rearrangement products.

  • Unreacted 4-chloroaniline: This indicates an incomplete reaction. To address this, you can try increasing the reaction time, ensuring the reaction temperature is optimal, or using a slight excess of triethyl orthoformate.

  • N-(4-chlorophenyl)formamide: This is a hydrolysis product, formed by the reaction of the formimidate with water. To minimize its formation, ensure that all glassware is dry and use anhydrous solvents.

  • N-ethyl-p-chloroformanilide: This is a thermal rearrangement product of the desired formimidate.[1] Its formation is favored at higher temperatures. To avoid this, maintain the reaction temperature at the minimum required for a reasonable reaction rate and avoid prolonged heating.

  • Unreacted triethyl orthoformate: This can be removed during the purification step, typically by distillation under reduced pressure.[1]

Issue 3: Difficulty in Purifying the Product

Q: I am having trouble purifying the this compound from the reaction mixture. What is the recommended purification method?

A: The most effective method for purifying this compound is fractional distillation under reduced pressure.[1] This allows for the separation of the product from lower-boiling components like unreacted triethyl orthoformate and ethanol, as well as higher-boiling impurities.

  • Distillation Setup: Use a fractional distillation apparatus with a short Vigreux column to achieve good separation.

  • Vacuum: A suitable vacuum should be applied to allow the product to distill at a moderate temperature, minimizing thermal degradation.

  • Monitoring: Monitor the distillation temperature and pressure closely to collect the desired fraction.

If distillation is not providing sufficient purity, column chromatography on silica gel can be an alternative, although care must be taken as the formimidate can be sensitive to the acidic nature of silica. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be a suitable starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the reaction of 4-chloroaniline with triethyl orthoformate, typically in the presence of an acid catalyst.[1][2] The reaction proceeds by nucleophilic attack of the aniline on the orthoformate, followed by the elimination of two molecules of ethanol to form the formimidate.

Q2: What is the role of the acid catalyst in the synthesis?

A2: The acid catalyst protonates one of the ethoxy groups of the triethyl orthoformate, making it a better leaving group (ethanol). This facilitates the nucleophilic attack by the 4-chloroaniline and accelerates the reaction rate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the 4-chloroaniline spot and the appearance of the product spot indicate the reaction is proceeding.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can provide more quantitative information on the conversion of starting materials and the formation of the product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the disappearance of signals corresponding to the starting materials and the appearance of characteristic signals for the formimidate product.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: Aromatic protons in the 4-chlorophenyl group, a quartet and a triplet for the ethyl group, and a singlet for the formyl proton.

  • ¹³C NMR: Peaks corresponding to the aromatic carbons, the carbons of the ethyl group, and the imine carbon.

  • IR Spectroscopy: Characteristic peaks for C=N stretching, C-O stretching, and aromatic C-H stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

Q5: Is this compound stable?

A5: this compound is susceptible to hydrolysis in the presence of water, which will convert it to N-(4-chlorophenyl)formamide. It can also undergo thermal rearrangement to N-ethyl-p-chloroformanilide at elevated temperatures.[1] Therefore, it should be stored in a cool, dry place, preferably under an inert atmosphere.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
4-ChloroanilineC₆H₆ClN127.57232White to light tan solid
Triethyl orthoformateC₇H₁₆O₃148.20146Colorless liquid
This compoundC₉H₁₀ClNO183.6382-83 / 40 mmHg[1]Faintly yellow liquid[1]
N-(4-chlorophenyl)formamideC₇H₆ClNO155.58-White solid
N-ethyl-p-chloroformanilideC₉H₁₀ClNO183.63124-126 / 3 mmHg[1]Faintly yellow liquid[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis described in Organic Syntheses.[1]

Materials:

  • 4-Chloroaniline

  • Triethyl orthoformate

  • Concentrated Sulfuric Acid

  • Anhydrous solvent (e.g., toluene, optional)

Equipment:

  • Round-bottom flask

  • Distillation head and condenser

  • Heating mantle

  • Thermometer

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a distillation head, combine 4-chloroaniline and a 1.5 molar excess of triethyl orthoformate.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.04 equivalents) to the mixture with stirring.

  • Reaction: Heat the mixture to a gentle boil. Ethanol will begin to distill. Continue heating and collecting the ethanol until the distillation ceases. The temperature of the reaction mixture will gradually rise.

  • Monitoring: Monitor the reaction by TLC or GC-MS to ensure the consumption of the 4-chloroaniline.

  • Purification: Once the reaction is complete, allow the mixture to cool. Set up for vacuum distillation. Distill the crude product under reduced pressure. Collect the fraction corresponding to this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine 4-Chloroaniline, Triethyl Orthoformate, and H2SO4 (cat.) heat Heat and Distill off Ethanol reactants->heat monitor Monitor Reaction by TLC/GC-MS heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete distill Fractional Distillation under Vacuum cool->distill product Collect Pure Product distill->product

Caption: A flowchart of the synthesis and purification process.

signaling_pathway Potential Impurity Formation Pathways aniline 4-Chloroaniline product This compound aniline->product + Triethyl Orthoformate - Ethanol orthoformate Triethyl Orthoformate orthoformate->product formamide N-(4-chlorophenyl)formamide (Hydrolysis Product) product->formamide + H2O rearrangement N-ethyl-p-chloroformanilide (Rearrangement Product) product->rearrangement Heat

Caption: Formation pathways for common impurities.

logical_relationship Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is Reaction Temperature Adequate? start->check_temp check_ethanol Is Ethanol Being Effectively Removed? check_temp->check_ethanol Yes increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Was Acid Catalyst Added? check_ethanol->check_catalyst Yes improve_dist Improve Distillation Setup check_ethanol->improve_dist No check_reagents Are Starting Materials of High Purity? check_catalyst->check_reagents Yes add_catalyst Add Catalyst check_catalyst->add_catalyst No purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No end Yield Should Improve check_reagents->end Yes increase_temp->end improve_dist->end add_catalyst->end purify_reagents->end

Caption: A decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

Validation of Ethyl-N-(4-chlorophenyl)formimidate in Synthetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of ethyl-N-(4-chlorophenyl)formimidate as a reagent in synthetic chemistry, with a focus on its application in the synthesis of N,N'-disubstituted formamidines. Its performance is objectively compared with alternative synthetic methods, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a reactive imino ether derivative. It is primarily synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (4-chlorobenzonitrile) with an alcohol (ethanol)[1][2][3][4]. The resulting product, often isolated as a hydrochloride salt (Pinner salt), is a versatile intermediate in organic synthesis. Its principal application lies in the preparation of amidines through reaction with amines, a transformation of significant interest in medicinal chemistry due to the prevalence of the amidine moiety in pharmacologically active compounds[5][6][7][8].

Primary Synthetic Application: Formamidine Synthesis

The core utility of this compound is its role as a precursor to N,N'-bis(4-chlorophenyl)formamidine. This reaction proceeds via nucleophilic attack of an amine (4-chloroaniline) on the electrophilic carbon of the formimidate.

G

Comparison with Alternative Synthetic Methods

The synthesis of N,N'-bis(4-chlorophenyl)formamidine can be achieved through various routes. Here, we compare the use of this compound with two common alternatives: the reaction of 4-chloroaniline with triethyl orthoformate and the direct reaction with formamide derivatives.

MethodReagentsCatalyst/ConditionsReported Yields (for analogous systems)AdvantagesDisadvantages
This compound 4-Chlorobenzonitrile, Ethanol, 4-ChloroanilineHCl (gas), then amine additionGood to ExcellentTwo-step, one-pot potential; clean conversion of the intermediate.Requires handling of gaseous HCl; the formimidate intermediate can be moisture-sensitive.
Triethyl Orthoformate 4-Chloroaniline, Triethyl OrthoformateAcid catalyst (e.g., H₂SO₄, H₂SO₄–SiO₂) or neat at high temperatures.[6][9]Good to Excellent[6]One-pot reaction; readily available starting materials.[8]Often requires high temperatures and long reaction times; potential for side reactions.
Formamide/Formic Acid 4-Chloroaniline, Formamide or Formic AcidDehydrating agent (e.g., P₂O₅) or catalyst (e.g., MnCl₂, Zn) and high temperatures.[1]Moderate to Excellent[1][3]Inexpensive and readily available reagents.Requires harsh conditions (high temperatures, strong dehydrating agents); can generate significant waste.

Experimental Protocols

Method 1: Synthesis of N,N'-bis(4-chlorophenyl)formamidine via this compound

Step 1: Synthesis of this compound Hydrochloride (Pinner Salt)

A solution of 4-chlorobenzonitrile (13.75 g, 0.1 mol) and anhydrous ethanol (5.5 g, 0.12 mol) in 100 mL of anhydrous diethyl ether is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution with stirring for 1 hour, ensuring the reaction mixture remains saturated. The flask is then sealed and stored at 0°C for 24 hours. The precipitated white solid, this compound hydrochloride, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of N,N'-bis(4-chlorophenyl)formamidine

To a suspension of the dried this compound hydrochloride (0.1 mol) in 150 mL of anhydrous chloroform, a solution of 4-chloroaniline (12.75 g, 0.1 mol) in 50 mL of anhydrous chloroform is added dropwise with stirring at room temperature. The reaction mixture is stirred for 12 hours. The resulting mixture is washed with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol to afford N,N'-bis(4-chlorophenyl)formamidine as a white crystalline solid.

  • Expected Yield: 80-90%

  • ¹H NMR (CDCl₃, δ): 7.0-7.4 (m, 8H, Ar-H), 8.1 (s, 1H, N=CH-N)

  • IR (KBr, cm⁻¹): 3400-3200 (N-H), 1640 (C=N)

G Start Start Mix_Reagents Mix 4-chlorobenzonitrile and ethanol in diethyl ether Start->Mix_Reagents Cool Cool to 0°C Mix_Reagents->Cool Bubble_HCl Bubble dry HCl gas Cool->Bubble_HCl Store Store at 0°C for 24h Bubble_HCl->Store Filter_Wash Filter and wash with diethyl ether Store->Filter_Wash Dry Dry Pinner salt under vacuum Filter_Wash->Dry Suspend Suspend Pinner salt in chloroform Dry->Suspend Add_Aniline Add 4-chloroaniline solution Suspend->Add_Aniline Stir Stir for 12h at RT Add_Aniline->Stir Workup Aqueous workup (NaHCO₃, brine) Stir->Workup Dry_Concentrate Dry and concentrate organic phase Workup->Dry_Concentrate Recrystallize Recrystallize from ethanol Dry_Concentrate->Recrystallize End End Recrystallize->End

Method 2: Synthesis of N,N'-bis(4-chlorophenyl)formamidine using Triethyl Orthoformate

In a round-bottom flask equipped with a reflux condenser, 4-chloroaniline (25.5 g, 0.2 mol) and triethyl orthoformate (14.8 g, 0.1 mol) are mixed. A catalytic amount of concentrated sulfuric acid (0.1 mL) is added carefully. The mixture is heated to 130-140°C for 4 hours, during which ethanol is distilled off. After cooling to room temperature, the reaction mixture solidifies. The solid is triturated with petroleum ether, filtered, and then recrystallized from ethanol to yield N,N'-bis(4-chlorophenyl)formamidine.

  • Expected Yield: 75-85%

  • Characterization: Spectroscopic data should be consistent with that obtained in Method 1.

Method 3: Synthesis of N,N'-bis(4-chlorophenyl)formamidine from Formamide

A mixture of 4-chloroaniline (25.5 g, 0.2 mol) and formamide (4.5 g, 0.1 mol) is heated at 160-180°C for 6 hours in the presence of phosphorus pentoxide (7.1 g, 0.05 mol) as a dehydrating agent. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and treated with a 10% aqueous sodium hydroxide solution to neutralize the acidic components. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give N,N'-bis(4-chlorophenyl)formamidine.

  • Expected Yield: 50-60%

  • Characterization: Spectroscopic data should be consistent with that obtained in Method 1.

Conclusion

This compound serves as a valuable and efficient reagent for the synthesis of N,N'-bis(4-chlorophenyl)formamidine, generally providing high yields under relatively mild conditions in the second step. While the preparation of the formimidate itself requires the handling of gaseous HCl, the subsequent reaction to the formamidine is often clean and straightforward.

Alternative methods using triethyl orthoformate or formamide offer the advantage of being one-pot procedures with readily available starting materials. However, they often necessitate harsher reaction conditions, such as high temperatures and the use of strong acids or dehydrating agents, which may not be compatible with sensitive substrates and can lead to lower yields and more side products.

The choice of synthetic route will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired yield, and available laboratory equipment. For syntheses requiring high purity and yield, the use of pre-formed this compound is a highly recommended approach.

References

A Comparative Guide to Alternatives for Ethyl-N-(4-chlorophenyl)formimidate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and other fine chemicals, the selection of appropriate reagents is critical for optimizing reaction efficiency, yield, and overall process viability. Ethyl-N-(4-chlorophenyl)formimidate has been utilized as a versatile reagent, particularly in the formation of key structural motifs. However, a range of effective alternatives exists, offering potential advantages in terms of availability, reaction conditions, and functional group tolerance. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols.

Overview of this compound and its Alternatives

This compound belongs to the formimidate class of compounds, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles and quinazolines. These reagents typically act as one-carbon electrophiles, facilitating the cyclization of dinucleophilic substrates.

The primary and most widely employed alternative to formimidates in these synthetic applications is triethyl orthoformate (TEOF) . Other alternatives include various amide coupling agents when the desired transformation is an amidation, and other specialized reagents for heterocycle synthesis.

Performance Comparison in Heterocycle Synthesis

Formimidates, including the title compound, are often intermediates in the synthesis of anxiolytic, anticonvulsant, and sedative drugs. Their synthesis often involves the reaction of an aniline with an orthoformate. The resulting formimidate can then be cyclized with a suitable nucleophile.

Triethyl orthoformate, on the other hand, can be used in a one-pot reaction with a dinucleophile, such as an o-phenylenediamine, to directly form the benzimidazole ring. This approach often simplifies the synthetic procedure.

Table 1: Comparison of Reagents for Benzimidazole Synthesis

FeatureEthyl-N-arylformimidate (Intermediate)Triethyl Orthoformate (TEOF)
Role in Reaction Pre-formed one-carbon electrophileIn-situ source of a formyl equivalent
Reaction Steps Typically a two-step process (formation of formimidate, then cyclization)Often a one-pot cyclization
Reaction Conditions Varies; cyclization may require heatingOften requires heating, sometimes with an acid catalyst or in combination with other reagents like TMSCl for improved yields.[1]
Reported Yields Yields for the cyclization step are generally moderate to high.Yields are typically in the good to excellent range (70-90%+).[1][2]
Substrate Scope Generally good for a range of substituted anilines and nucleophiles.Broad substrate scope with various substituted o-phenylenediamines.
Byproducts Ethanol is typically released during cyclization.Ethanol and other volatile byproducts are generated and often removed by distillation.[1]

Experimental Protocols

General Protocol for Benzimidazole Synthesis via an Ethyl-N-arylformimidate Intermediate

The synthesis of a benzimidazole using a formimidate intermediate generally follows a two-step process. First, the formimidate is synthesized, and then it is reacted with a dinucleophile.

Step 1: Synthesis of Ethyl-N-arylformimidate A common method for the synthesis of ethyl N-arylformimidates involves the reaction of an aniline with triethyl orthoformate, often with an acid catalyst.

  • Procedure: Aniline (1 equivalent) is mixed with triethyl orthoformate (excess) and a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). The mixture is heated, and the ethanol formed is removed by distillation to drive the reaction to completion. The product, an ethyl N-arylformimidate, is then isolated.

Step 2: Cyclization to form a Benzimidazole The purified formimidate is then reacted with an o-phenylenediamine derivative.

  • Procedure: Ethyl-N-arylformimidate (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, acetic acid) with the o-phenylenediamine (1 equivalent). The mixture is heated to reflux for several hours. Upon completion, the reaction mixture is cooled, and the benzimidazole product is isolated by filtration or extraction.

Protocol for One-Pot Benzimidazole Synthesis using Triethyl Orthoformate

This method provides a more direct route to benzimidazoles.

  • Procedure: To a solution of an o-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, or neat TEOF), triethyl orthoformate (1.1-1.5 equivalents) is added. A catalytic amount of acid (e.g., p-toluenesulfonic acid, HCl) may be added. The reaction mixture is heated to reflux for a period ranging from a few hours to overnight.[1] The progress of the reaction is monitored by TLC. After completion, the solvent and excess TEOF are removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. For the synthesis of certain benzimidazolium salts, the reaction can be carried out at elevated temperatures (e.g., 145 °C) to distill off the ethanol byproduct.[1]

Applications in Drug Development: Prodrug Synthesis

Both formimidates and orthoesters have shown utility in the development of prodrugs, which are inactive or less active precursors of a drug that are converted to the active form in the body. This strategy is often employed to improve the solubility, stability, or bioavailability of a pharmaceutical agent.

A notable application is the conversion of a lactone moiety in a drug molecule into a more water-soluble imidate or ortho-ester. This modification can be particularly useful for developing intravenous formulations of poorly soluble drugs, such as certain COX-2 inhibitors.[3] The hydrophilic prodrug is converted back to the active lactone form in vivo.

Logical Workflow for Reagent Selection

The choice between using a pre-formed formimidate or a one-pot reaction with TEOF depends on several factors, including the specific substrate, desired purity of the final product, and process scalability. The following diagram illustrates a decision-making workflow.

Reagent_Selection Workflow for Reagent Selection start Define Synthetic Target (e.g., Benzimidazole) substrate_analysis Analyze Substrate Properties (e.g., stability, functional groups) start->substrate_analysis one_pot One-Pot Synthesis Desired? substrate_analysis->one_pot use_teof Use Triethyl Orthoformate (TEOF) one_pot->use_teof Yes two_step Step-wise Synthesis Acceptable? one_pot->two_step No optimize_one_pot Optimize One-Pot Conditions (catalyst, temperature, solvent) use_teof->optimize_one_pot two_step->use_teof No, prefer simpler route formimidate_intermediate Consider Formimidate Intermediate two_step->formimidate_intermediate Yes synthesize_formimidate Synthesize and Purify Formimidate formimidate_intermediate->synthesize_formimidate final_product Final Product optimize_one_pot->final_product cyclize Cyclize with Dinucleophile synthesize_formimidate->cyclize cyclize->final_product

Caption: Decision workflow for selecting between TEOF and a formimidate intermediate.

Reaction Pathway for Benzimidazole Synthesis

The following diagram illustrates the general reaction pathways for the synthesis of benzimidazoles using either an orthoformate or a formimidate.

Reaction_Pathways Benzimidazole Synthesis Pathways cluster_teof Triethyl Orthoformate (TEOF) Pathway cluster_formimidate Ethyl-N-arylformimidate Pathway teof HC(OEt)3 diamine1 o-Phenylenediamine intermediate1 Formimidate Intermediate (in-situ) diamine1->intermediate1 + TEOF - EtOH benzimidazole1 Benzimidazole intermediate1->benzimidazole1 Intramolecular Cyclization - EtOH formimidate Ar-N=CH-OEt diamine2 o-Phenylenediamine benzimidazole2 Benzimidazole diamine2->benzimidazole2 + Formimidate - EtOH, - ArNH2

Caption: General reaction pathways for benzimidazole synthesis.

Conclusion

While this compound is a useful reagent in specific synthetic contexts, triethyl orthoformate presents a more common, versatile, and often more direct alternative for the synthesis of benzimidazoles and related heterocycles. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction efficiency, and process simplicity. For drug development applications, the potential of both imidates and orthoesters to be used in the creation of soluble prodrugs adds another dimension to their utility. Researchers are encouraged to consider the one-pot methodologies offered by triethyl orthoformate for their potential to streamline synthetic routes and improve overall efficiency.

References

Comparative Efficacy Analysis of N-(4-chlorophenyl) Containing Antifungal and Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 2, 2025

Affiliation: Google Research

Abstract

Due to a lack of publicly available data on the biological efficacy of ethyl-N-(4-chlorophenyl)formimidate, this guide provides a comparative analysis of two structurally related compounds containing the N-(4-chlorophenyl) moiety: an antifungal pyrazole carboxamide, N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (referred to as Compound A), and an antiviral benzamide, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (referred to as Compound B). This guide details their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, providing a valuable resource for researchers in drug discovery and development.

Introduction

The N-aryl formimidate scaffold and its derivatives are of interest in medicinal chemistry due to their potential biological activities. While the specific reagent this compound is not well-characterized in scientific literature, the N-(4-chlorophenyl) structural motif is present in a number of bioactive molecules. This guide focuses on two such molecules that have demonstrated notable antifungal and antiviral properties, respectively. Compound A, a pyrazole carboxamide derivative, has been identified as a potent inhibitor of the fungal enzyme succinate dehydrogenase (SDH). Compound B, a benzamide derivative, has shown significant anti-Hepatitis B Virus (HBV) activity, potentially through the induction of the host antiviral protein APOBEC3G. This document aims to provide a clear comparison of their performance based on available experimental data.

Quantitative Efficacy Data

The following table summarizes the quantitative efficacy data for the two comparator reagents.

Compound NameTarget Organism/SystemEfficacy MetricValueReference CompoundValue (Reference)
Compound A: N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solaniIC507.48 mg/LBixafen- (45-fold less active)
Compound B: N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideWild-type HBV (in vitro)IC501.99 µMLamivudine (3TC)7.37 µM
Drug-resistant HBV (in vitro)IC503.30 µMLamivudine (3TC)>440 µM

Table 1: Comparative Efficacy of N-(4-chlorophenyl) Containing Compounds.

Mechanism of Action

Compound A: Antifungal Activity via SDH Inhibition

Compound A exerts its antifungal effect by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] By binding to the SDH enzyme complex, it blocks the oxidation of succinate to fumarate. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[2]

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH oxidation Fumarate Fumarate SDH->Fumarate ETC_downstream Downstream ETC (Complexes III, IV) SDH->ETC_downstream e- transfer ATP_prod ATP Production ETC_downstream->ATP_prod Cell_Death Fungal Cell Death ATP_prod->Cell_Death leads to depletion Compound_A Compound A (SDH Inhibitor) Compound_A->SDH Inhibition

Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Compound B: Anti-HBV Activity via Potential APOBEC3G Induction

Compound B is suggested to exhibit its anti-HBV activity by increasing the intracellular levels of Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G or A3G).[3] A3G is a host cytidine deaminase that can be incorporated into viral particles and induces hypermutation in the viral DNA during reverse transcription, leading to non-functional viral genomes and inhibition of replication.[3][4]

A3G_Antiviral_Pathway Compound_B Compound B Host_Cell Host Cell Compound_B->Host_Cell acts on A3G_Induction Increased APOBEC3G (A3G) Expression Host_Cell->A3G_Induction A3G_Packaging A3G Packaging into New Virions A3G_Induction->A3G_Packaging HBV_Virion HBV Virion HBV_Virion->A3G_Packaging Infection_Next_Cell Infection of New Host Cell A3G_Packaging->Infection_Next_Cell Reverse_Transcription Reverse Transcription of Viral RNA Infection_Next_Cell->Reverse_Transcription Hypermutation C-to-U Deamination (Hypermutation) Reverse_Transcription->Hypermutation A3G causes Replication_Block HBV Replication Blocked Hypermutation->Replication_Block

APOBEC3G-mediated antiviral mechanism.

Experimental Protocols

Antifungal Activity Assay (In-pot against Rhizoctonia solani)

This protocol is based on the "pot test" methodology for evaluating the efficacy of fungicides against soil-borne pathogens like R. solani.[5]

Objective: To determine the in-vivo antifungal activity and IC50 value of a test compound against R. solani in a controlled pot environment.

Materials:

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA)

  • Sterilized soil mixture

  • Pots (e.g., 10 cm diameter)

  • Test compound (Compound A) and reference fungicide (e.g., Bixafen)

  • Solvent for dissolving compounds (e.g., acetone)

  • Surfactant (e.g., Tween-20)

  • Host plant seeds (e.g., rice or bean)

Procedure:

  • Inoculum Preparation: Culture R. solani on PDA plates for 7-10 days. Prepare inoculum by mixing mycelial plugs with a sterilized carrier like sand-maize meal medium and incubate for 2 weeks to allow for fungal proliferation.

  • Soil Infestation: Mix the prepared R. solani inoculum thoroughly with the sterilized soil at a predetermined ratio (e.g., 1:20 w/w).

  • Potting: Fill the pots with the infested soil.

  • Sowing: Sow the host plant seeds in the pots and allow them to germinate.

  • Compound Application: Prepare a series of concentrations of the test compound and the reference fungicide. Dissolve the compounds in a suitable solvent and dilute with water containing a surfactant to ensure even application. Apply the solutions to the soil in the pots. A control group with only the solvent and surfactant solution should be included.

  • Incubation: Maintain the pots in a greenhouse or growth chamber with controlled temperature and humidity for a specified period (e.g., 14-21 days).

  • Disease Assessment: After the incubation period, assess the disease severity based on a rating scale (e.g., lesion size, plant mortality).

  • Data Analysis: Calculate the percentage of disease inhibition for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits 50% of the disease) by probit analysis or a similar statistical method.

Anti-HBV Activity Assay (in vitro using HepG2.2.15 cells)

This protocol describes an in vitro assay to determine the anti-HBV activity of a test compound using the HepG2.2.15 cell line, which stably expresses HBV.[6]

Objective: To determine the in vitro anti-HBV activity and IC50 value of a test compound.

Materials:

  • HepG2.2.15 cell line

  • Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, antibiotics)

  • Test compound (Compound B) and reference drug (e.g., Lamivudine)

  • 96-well cell culture plates

  • Reagents for DNA extraction

  • Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference drug in the cell culture medium. Add the different concentrations to the cells. Include a no-drug control.

  • Incubation: Incubate the plates for a specified period (e.g., 6-8 days), replacing the medium with freshly prepared compound-containing medium every 2 days.

  • Supernatant Collection and DNA Extraction: After incubation, collect the cell culture supernatant. Extract the viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using a qPCR assay with primers and a probe specific for a conserved region of the HBV genome.[6]

  • Data Analysis: Determine the level of HBV DNA replication for each compound concentration relative to the no-drug control. Calculate the IC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

Experimental_Workflow cluster_antifungal Antifungal Assay Workflow cluster_antiviral Anti-HBV Assay Workflow A1 Inoculum Preparation A2 Soil Infestation & Potting A1->A2 A3 Compound Application A2->A3 A4 Incubation A3->A4 A5 Disease Assessment A4->A5 A6 IC50 Calculation A5->A6 B1 Cell Seeding (HepG2.2.15) B2 Compound Treatment B1->B2 B3 Incubation B2->B3 B4 DNA Extraction (Supernatant) B3->B4 B5 qPCR for HBV DNA B4->B5 B6 IC50 Calculation B5->B6

General workflow for antifungal and antiviral assays.

Conclusion

While direct efficacy data for this compound remains elusive, the analysis of structurally related compounds provides valuable insights. The N-(chlorophenyl) moiety is a component of molecules with significant and distinct biological activities. Compound A demonstrates potent antifungal properties through the well-established mechanism of SDH inhibition. In contrast, Compound B shows promising anti-HBV efficacy, potentially acting through a host-mediated antiviral mechanism involving APOBEC3G induction. The provided experimental protocols offer a framework for the evaluation of these and similar compounds. Further research is warranted to synthesize and evaluate the biological activity of this compound to determine its potential as a therapeutic or agrochemical agent.

References

A Comparative Guide to the Analytical Validation of Ethyl-N-(4-chlorophenyl)formimidate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for any chemical entity is a critical step in research, development, and quality control. For ethyl-N-(4-chlorophenyl)formimidate, a compound with potential applications in various chemical and pharmaceutical syntheses, ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of three common analytical techniques for the validation of its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of a moderately polar and thermally stable compound like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the signal intensity and the number of atomic nuclei.
Typical Linearity (R²) > 0.999> 0.995Not applicable (primary ratio method)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 10 ng/mL~0.1% (w/w) for impurities
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.5 - 50 ng/mL~0.3% (w/w) for impurities
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 10%< 1%
Sample Throughput HighMediumMedium
Strengths - Wide applicability to a range of compounds- High precision and accuracy- Robust and well-established methods- High sensitivity and selectivity- Provides structural information of impurities- Suitable for volatile and semi-volatile compounds- Primary analytical method (no need for a specific reference standard of the analyte)- Non-destructive- Provides structural information
Limitations - Requires a reference standard for quantification- May require method development for optimal separation- Requires the analyte to be volatile and thermally stable (or require derivatization)- Matrix effects can be significant- Lower sensitivity compared to chromatographic methods- Requires a high-purity internal standard- Potential for signal overlap

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for HPLC, GC-MS, and qNMR that can be adapted for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v), with or without a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a similar concentration as the primary standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Given the structure of this compound, it is expected to be amenable to GC analysis. In some cases, formamidine compounds may undergo hydrolysis or rearrangement at high temperatures, and derivatization might be necessary to improve stability and chromatographic performance[1]. However, a direct injection method should be evaluated first.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Ethyl acetate (or other suitable solvent, GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in ethyl acetate (e.g., 1 mg/mL) and dilute to prepare calibration standards.

  • Sample Solution Preparation: Dissolve the test sample in ethyl acetate to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Split (e.g., 20:1)

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-400

  • Analysis: Inject the standards and sample.

  • Quantification and Impurity Identification: Quantify the analyte using the calibration curve. Tentatively identify impurities based on their mass spectra by searching against a spectral library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a resonance that does not overlap with any signals from the analyte or impurities.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Analytical Validation Workflow

The following diagram illustrates a typical workflow for the analytical validation of a chemical standard's purity.

G Analytical Validation Workflow for Purity Assessment cluster_0 Method Selection cluster_1 Method Development & Optimization cluster_2 Method Validation cluster_3 Purity Determination HPLC HPLC Dev_HPLC Optimize Mobile Phase, Column, etc. HPLC->Dev_HPLC GCMS GC-MS Dev_GCMS Optimize Temperature Program, Column, etc. GCMS->Dev_GCMS qNMR qNMR Dev_qNMR Select Internal Standard & Solvent qNMR->Dev_qNMR Val_Params Specificity Linearity LOD & LOQ Accuracy Precision Robustness Dev_HPLC->Val_Params Dev_GCMS->Val_Params Dev_qNMR->Val_Params Purity_Report Final Purity Report Val_Params->Purity_Report

Caption: Workflow for analytical method validation of purity.

Conclusion

The analytical validation of this compound purity can be effectively achieved using HPLC, GC-MS, and qNMR.

  • HPLC is a robust and precise method for routine quality control, especially for quantifying the main component and non-volatile impurities.

  • GC-MS offers superior sensitivity and the ability to identify volatile or semi-volatile impurities, providing valuable structural information.

  • qNMR serves as an excellent primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte, making it highly valuable for the certification of reference materials.

The selection of the most appropriate technique, or a combination thereof, will depend on the specific requirements of the analysis, including the expected impurity profile and the intended use of the this compound. For comprehensive characterization, employing orthogonal methods (e.g., HPLC and qNMR) is highly recommended to ensure the highest confidence in the purity assessment.

References

Spectroscopic Analysis and Confirmation of Ethyl-N-(4-chlorophenyl)formimidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of ethyl-N-(4-chlorophenyl)formimidate and a structurally related alternative, ethyl N-phenylformimidate. The objective is to furnish researchers with the necessary data and methodologies for the unambiguous identification and characterization of these compounds. The guide includes detailed experimental protocols and presents all quantitative data in clearly structured tables.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound (data inferred from structurally similar compounds) and the alternative, ethyl N-phenylformimidate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.8 - 7.9s1HN=CH
~7.2 - 7.3d2HAr-H
~6.9 - 7.0d2HAr-H
~4.2 - 4.3q2HO-CH₂-CH₃
~1.3 - 1.4t3HO-CH₂-CH₃
Ethyl N-phenylformimidate 7.78s1HN=CH
7.27 - 7.34m2HAr-H
7.03 - 7.09m3HAr-H
4.25q2HO-CH₂-CH₃
1.35t3HO-CH₂-CH₃
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound ~158N=CH
~148Ar-C (C-N)
~130Ar-C (C-Cl)
~129Ar-CH
~121Ar-CH
~62O-CH₂
~14CH₃
Ethyl N-phenylformimidate 159.2N=CH
149.8Ar-C (C-N)
129.1Ar-CH
123.8Ar-CH
120.2Ar-CH
61.5O-CH₂
14.4CH₃
Table 3: IR Spectroscopic Data (cm⁻¹)
CompoundC=N StretchC-O StretchAr-H BendingC-Cl Stretch
This compound ~1650 - 1670~1200 - 1250~820 - 850~1090
Ethyl N-phenylformimidate 16601230750, 690-
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 183/185 (due to ³⁵Cl/³⁷Cl isotopes)154/156 ([M-C₂H₅]⁺), 127/129 ([ClC₆H₄N]⁺), 111/113 ([ClC₆H₄]⁺)
Ethyl N-phenylformimidate 149120 ([M-C₂H₅]⁺), 93 ([C₆H₅N]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

A general methodology for the synthesis and spectroscopic characterization is provided below.

Synthesis of this compound

A common route to synthesize ethyl-N-(aryl)formimidates involves the reaction of the corresponding formamide with a trialkyl orthoformate.

Materials:

  • N-(4-chlorophenyl)formamide

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene or ethanol)

Procedure:

  • To a solution of N-(4-chlorophenyl)formamide (1 equivalent) in anhydrous toluene, add triethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.

  • Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different analytical techniques for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structure Elucidation & Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation.

Spectroscopic_Confirmation_Logic cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Compound This compound H_NMR ¹H NMR: - Aromatic protons - Imidate proton (N=CH) - Ethyl group protons Compound->H_NMR C_NMR ¹³C NMR: - Aromatic carbons - Imidate carbon (N=CH) - Ethyl group carbons Compound->C_NMR IR_Data Key Stretches: - C=N - C-O - C-Cl Compound->IR_Data MS_Data Mass Spectrum: - Molecular Ion Peak - Isotopic Pattern (Cl) - Fragmentation Compound->MS_Data Confirmation Confirmed Structure H_NMR->Confirmation C_NMR->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logic for structural confirmation via spectroscopy.

A Comparative Analysis of Synthesis Routes for Ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chemical Intermediate

Ethyl-N-(4-chlorophenyl)formimidate is a valuable intermediate in organic synthesis, finding potential applications in the development of novel pharmaceuticals and agrochemicals. A critical evaluation of its synthetic pathways is essential for researchers aiming to optimize production, improve yield and purity, and ensure process scalability. This guide provides a comparative analysis of the documented and theoretical synthesis routes for this compound, presenting available experimental data and detailed protocols to inform laboratory and developmental decisions.

Performance Comparison of Synthesis Routes

ParameterRoute 1: From 4-Chloroaniline and Triethyl OrthoformateRoute 2: Pinner Reaction (Theoretical)
Starting Materials 4-Chloroaniline, Triethyl Orthoformate4-Chlorobenzonitrile, Ethanol
Reagents/Catalyst Concentrated Sulfuric AcidAnhydrous Hydrogen Chloride
Reaction Conditions Heating to 175-180°CTypically low temperatures (e.g., 0°C), anhydrous conditions
Reported Yield Very low (isolated as a minor byproduct)[1]Not Reported
Purity of Isolated Product Not explicitly reported for the intermediateNot Reported
Reaction Time Approximately 1.5 hours[1]Not Reported
Scalability Demonstrated on a 0.5 mole scale[1]Unknown
Advantages Uses readily available starting materials.Potentially higher yielding for the imidate salt.
Disadvantages Extremely low yield of the desired formimidate.[1]Requires handling of gaseous HCl; no specific protocol for this substrate.[2][3][4]

Experimental Protocols

Route 1: Synthesis from 4-Chloroaniline and Triethyl Orthoformate

This protocol is adapted from a procedure focused on the synthesis of N-Ethyl-p-chloroaniline, where ethyl N-p-chlorophenylformimidate is an isolable intermediate.[1]

Materials:

  • 4-Chloroaniline (63.8 g, 0.50 mole)

  • Triethyl orthoformate (111 g, 0.75 mole)

  • Concentrated sulfuric acid (2.0 g, 0.02 mole)

Procedure:

  • In a 300-ml round-bottomed flask, combine 4-chloroaniline and triethyl orthoformate.

  • Carefully add concentrated sulfuric acid to the mixture while stirring.

  • Attach a 30-cm packed distillation column and a distillation head to the flask.

  • Heat the flask in an oil bath. When the bath temperature reaches 115–120°C, ethanol will begin to distill.

  • Over approximately one hour, gradually increase the bath temperature to about 175°C to maintain a steady distillation of ethanol.

  • After the majority of ethanol has distilled, maintain the reaction mixture at 175–180°C for an additional 30 minutes.

  • Allow the mixture to cool, then arrange for vacuum distillation.

  • During fractional distillation at reduced pressure, a small fraction of ethyl N-p-chlorophenylformimidate can be collected at 82–83°C/40 mm.[1]

Route 2: Theoretical Synthesis via Pinner Reaction

This is a generalized, theoretical protocol for the Pinner reaction as applied to the synthesis of this compound. Specific conditions would require experimental optimization.[2][3][4][5]

Materials:

  • 4-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride gas

Procedure:

  • Dissolve 4-chlorobenzonitrile in a suitable anhydrous solvent (e.g., diethyl ether or chloroform) in a flask equipped with a gas inlet tube and drying tube.

  • Cool the solution in an ice bath (0°C).

  • Bubble dry hydrogen chloride gas through the stirred solution.

  • Add a stoichiometric amount of anhydrous ethanol to the reaction mixture.

  • Continue stirring at low temperature, allowing the ethyl N-(4-chlorophenyl)formimidate hydrochloride salt (Pinner salt) to precipitate.

  • The precipitated salt would then be filtered under anhydrous conditions.

  • Neutralization with a suitable base would be required to obtain the free formimidate.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical workflows for the documented and theoretical synthesis routes.

Synthesis_Routes cluster_route1 Route 1: From 4-Chloroaniline cluster_route2 Route 2: Pinner Reaction (Theoretical) A1 4-Chloroaniline R1 Reaction A1->R1 A2 Triethyl Orthoformate A2->R1 I1 Ethyl N-(4-chlorophenyl)formimidate R1->I1 Minor Product P1 N-Ethyl-p-chloroformanilide R1->P1 Major Product C1 H₂SO₄ (cat.) Heat (175-180°C) C1->R1 B1 4-Chlorobenzonitrile R2 Reaction B1->R2 B2 Ethanol B2->R2 I2 Ethyl N-(4-chlorophenyl)formimidate Hydrochloride Salt R2->I2 P2 Ethyl N-(4-chlorophenyl)formimidate I2->P2 Base Neutralization C2 Anhydrous HCl Low Temperature C2->R2

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound is achievable via the reaction of 4-chloroaniline with triethyl orthoformate, as documented in the chemical literature. However, this method produces the target compound as a minor byproduct, making it inefficient for targeted synthesis. The Pinner reaction presents a plausible and potentially more direct alternative, though a specific, optimized protocol for this substrate is not yet reported. Further research into the Pinner reaction conditions or other novel synthetic strategies is warranted to develop a high-yield, efficient, and scalable process for the production of this valuable chemical intermediate. Researchers are encouraged to use the provided protocols as a foundation for further investigation and optimization.

References

Assessing the Novelty of Ethyl-N-(4-chlorophenyl)formimidate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl-N-(4-chlorophenyl)formimidate is a member of the N-aryl formimidate class of compounds, which holds potential as a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds relevant to drug discovery. This guide aims to provide a comparative assessment of the reactivity of this compound against other N-aryl formimidates. However, a comprehensive literature search reveals a notable scarcity of specific experimental data on the reactions of this particular compound.

This document will, therefore, outline the expected reactivity based on the general chemical behavior of N-aryl formimidates and highlight the key experimental data required to thoroughly evaluate its novelty and synthetic utility.

General Reactivity of N-Aryl Formimidates

N-aryl formimidates possess two primary reactive sites: the electrophilic imine carbon and the nucleophilic imine nitrogen. The reactivity is significantly influenced by the nature of the substituent on the aryl ring. In the case of this compound, the electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack compared to its non-chlorinated counterpart, ethyl-N-phenylformimidate.

A generalized reaction pathway for N-aryl formimidates is the Pinner reaction, which describes the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[1][2] These salts are versatile intermediates that can react with various nucleophiles.

G General Pinner Reaction Pathway Nitrile R-C≡N Pinner_Salt [R-C(=NH2+)-OR']Cl- Nitrile->Pinner_Salt + R'-OH, HCl Alcohol R'-OH Acid HCl Product Product Pinner_Salt->Product + Nucleophile Nucleophile Nu-

Caption: Generalized Pinner reaction for the synthesis of imino ester salts and subsequent reaction with nucleophiles.

Comparison of Potential Reactions

To assess the novelty of this compound reactions, a direct comparison with other N-aryl formimidates is essential. The following sections outline key reaction types where experimental data is needed.

Nucleophilic Substitution Reactions

The imine carbon of this compound is a prime target for nucleophiles. A comparative study of reaction rates and yields with various nucleophiles (e.g., amines, thiols, carbanions) against other N-aryl formimidates would provide valuable insight into the electronic effects of the aryl substituent.

Table 1: Hypothetical Comparison of Nucleophilic Substitution Reactions

N-Aryl FormimidateNucleophileReaction ConditionsYield (%)Reference
This compoundAnilineData NeededData Needed
Ethyl-N-phenylformimidateAnilineData NeededData Needed
Ethyl-N-(4-methoxyphenyl)formimidateAnilineData NeededData Needed
Cycloaddition Reactions

N-aryl formimidates can potentially participate in cycloaddition reactions, acting as either the 2π or 4π component, to form various heterocyclic rings. Investigating its reactivity in [3+2] and [4+2] cycloadditions would be a key area for novelty assessment.

Table 2: Hypothetical Comparison of [3+2] Cycloaddition Reactions

N-Aryl FormimidateDipole PartnerReaction ConditionsYield (%)RegioselectivityReference
This compoundAzideData NeededData NeededData Needed
Ethyl-N-phenylformimidateAzideData NeededData NeededData Needed
Metal-Catalyzed Cross-Coupling Reactions

The C-N bond of the formimidate could potentially be activated by transition metal catalysts for cross-coupling reactions. This would represent a novel application for this class of compounds.

Experimental Protocols: A Call for Data

The core of a robust comparison guide lies in detailed and reproducible experimental protocols. For each of the reaction types mentioned above, the following information is crucial:

  • Materials: Precise specifications of all reagents, solvents, and catalysts.

  • Reaction Setup: A clear description of the reaction vessel, atmosphere, and temperature control.

  • Procedure: Step-by-step instructions for the reaction, including addition rates, stirring times, and monitoring techniques (e.g., TLC, GC-MS).

  • Work-up and Purification: Detailed procedures for quenching the reaction, extraction, and purification of the product (e.g., chromatography, crystallization).

  • Characterization: Spectroscopic and analytical data to confirm the structure and purity of the product (e.g., NMR, IR, HRMS).

Visualization of Experimental Workflow

A standardized workflow is essential for systematic investigation.

G Proposed Experimental Workflow Start Synthesize/Acquire N-Aryl Formimidates Reaction_Setup Reaction Setup (Solvent, Temp, Atmosphere) Start->Reaction_Setup Reactant_Addition Addition of Reactants (Formimidate, Substrate, Catalyst) Reaction_Setup->Reactant_Addition Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Reactant_Addition->Reaction_Monitoring Workup Reaction Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Chromatography, Crystallization) Workup->Purification Characterization Product Characterization (NMR, IR, HRMS) Purification->Characterization Data_Analysis Data Analysis (Yield, Selectivity) Characterization->Data_Analysis

Caption: A proposed workflow for the systematic study of N-aryl formimidate reactivity.

Conclusion and Future Outlook

While the foundational knowledge of imidate chemistry provides a framework for predicting the reactivity of this compound, a significant gap in the experimental literature prevents a definitive assessment of its novelty. The electron-withdrawing nature of the 4-chloro substituent suggests potentially enhanced reactivity and unique applications in comparison to other N-aryl formimidates.

To unlock the full potential of this compound and establish its novelty, systematic experimental studies are required. The generation of quantitative data on its performance in a variety of organic transformations, directly compared with established analogues, will be crucial for its adoption by the wider chemical research community. This guide serves as a call to action for further investigation into this promising, yet underexplored, chemical entity.

References

A Comparative Guide to Amine-Reactive Crosslinkers: Evaluating Ethyl-N-(4-chlorophenyl)formimidate and N-Succinimidyl 4-chlorobenzoate for Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of reliable and reproducible scientific research, the choice of chemical reagents is paramount. Experiments involving bioconjugation, such as protein labeling or cross-linking, demand well-characterized compounds to ensure consistent results. This guide provides a comparative analysis of the hypothetical use of ethyl-N-(4-chlorophenyl)formimidate against the established and well-documented N-succinimidyl 4-chlorobenzoate, a widely used N-hydroxysuccinimide (NHS) ester. The focus is to highlight the critical importance of available experimental data for ensuring reproducibility.

A thorough review of scientific literature reveals a significant lack of specific data regarding the synthesis, reactivity, and experimental application of this compound. Consequently, its performance metrics and the reproducibility of experiments using it remain entirely hypothetical. In contrast, N-succinimidyl 4-chlorobenzoate and the broader class of NHS esters are extensively documented, with established protocols and a wealth of performance data.

Part 1: Synthesis and Chemical Characterization

The reproducibility of an experiment begins with the synthesis and purity of the reagents. While a plausible synthesis for this compound can be proposed based on general chemical principles, the absence of published data makes it impossible to verify yields, purity, or stability. This contrasts sharply with N-succinimidyl 4-chlorobenzoate, for which detailed and validated synthesis protocols are available.

Table 1: Comparison of Synthesis Methodologies

FeatureThis compound (Hypothetical)N-Succinimidyl 4-chlorobenzoate (Established)
Starting Materials 4-chloroaniline, Triethyl orthoformate4-chlorobenzoic acid, N-hydroxysuccinimide
Coupling Agent Acid catalyst (e.g., p-toluenesulfonic acid)Carbodiimide (e.g., DCC or EDC)
Reaction Type CondensationEsterification (Active Ester Formation)
Reaction Byproducts EthanolDicyclohexylurea (DCU) or Ethyl-dimethylaminopropyl-urea
Reported Yield Data not available in scientific literatureTypically >70%[1][2]
Purification Hypothetically distillation or chromatographyRecrystallization or chromatography
Hypothetical Synthesis of this compound

Based on known methods for synthesizing N-aryl formimidates, a plausible route involves the reaction of 4-chloroaniline with an orthoformate ester in the presence of an acid catalyst.

cluster_reactants Reactants cluster_product Products 4-chloroaniline 4-chloroaniline Reaction Condensation (Acid Catalyst) 4-chloroaniline->Reaction Triethyl_orthoformate Triethyl_orthoformate Triethyl_orthoformate->Reaction Formimidate This compound Ethanol Ethanol Reaction->Formimidate Reaction->Ethanol

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Combine 4-chloroaniline (1 equivalent) and triethyl orthoformate (1.2 equivalents) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture under reflux, monitoring the removal of ethanol.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction.

  • Purify the crude product by vacuum distillation or column chromatography. Note: Without experimental data, optimal conditions, reaction times, and purification methods are unknown, posing a significant risk to reproducibility.

Established Synthesis of N-Succinimidyl 4-chlorobenzoate

The synthesis of NHS esters is a standard procedure in organic chemistry, typically involving the activation of a carboxylic acid with N-hydroxysuccinimide using a carbodiimide coupling agent.[1][2]

cluster_reactants Reactants cluster_product Products 4-chlorobenzoic_acid 4-chlorobenzoic acid Reaction Esterification (DCC) 4-chlorobenzoic_acid->Reaction NHS N-hydroxysuccinimide NHS->Reaction NHS_ester N-succinimidyl 4-chlorobenzoate DCU Dicyclohexylurea (precipitate) Reaction->NHS_ester Reaction->DCU

Caption: Established synthesis of N-succinimidyl 4-chlorobenzoate.

Experimental Protocol (Established):

  • Dissolve 4-chlorobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or acetonitrile).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise.

  • Stir the reaction at 0 °C for one hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization.

Part 2: Application in Bioconjugation

The primary application for amine-reactive reagents like formimidates and NHS esters is the covalent modification of biomolecules, particularly the primary amines on lysine residues and the N-terminus of proteins. The efficiency, specificity, and reproducibility of this process are critical for downstream applications.

Table 2: Comparison of Bioconjugation Performance

ParameterThis compound (Hypothetical)N-Succinimidyl 4-chlorobenzoate (Established)
Reactive Group Formimidate esterN-hydroxysuccinimide ester
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)[3][]
Reaction Mechanism Nucleophilic substitution (Amidination)Nucleophilic acyl substitution (Amidation)
Optimal Reaction pH Unknown (likely basic)7.2 - 8.5[]
Reaction Time Unknown30 - 120 minutes at room temperature[]
Stability in Aqueous Solution Unknown (Formimidates are generally prone to hydrolysis)Hydrolytically labile (half-life of hours at neutral pH)[][5]
Reproducibility Data None availableHigh, supported by extensive literature and commercial protocols[]
Hypothetical Bioconjugation with a Formimidate

The workflow for using an undocumented reagent would require extensive optimization at every step, with a high risk of batch-to-batch variability.

Start Start: Protein Solution Dissolve Dissolve Formimidate (Solvent? Concentration?) Start->Dissolve Optimize_pH Optimize Reaction pH (Range Unknown) Dissolve->Optimize_pH Optimize_Ratio Optimize Molar Ratio (Reagent:Protein) Optimize_pH->Optimize_Ratio React Incubate (Time? Temperature?) Optimize_Ratio->React Purify Purify Conjugate (Method?) React->Purify Analyze Analyze Conjugate (Validate?) Purify->Analyze End End: Labeled Protein Analyze->End

Caption: Hypothetical and uncertain bioconjugation workflow.

Established Bioconjugation with an NHS Ester

The use of NHS esters for protein labeling follows a well-defined, robust, and reproducible protocol that is widely available from commercial suppliers and in the scientific literature.[3][6][7]

Start Start: Protein in Amine-Free Buffer (pH 8.3) Dissolve Dissolve NHS Ester in Anhydrous DMSO/DMF Start->Dissolve Add Add NHS Ester Solution (e.g., 10-20 fold molar excess) Dissolve->Add React Incubate (1-2 hours, Room Temp) Add->React Purify Purify Conjugate (Size-Exclusion Chromatography) React->Purify Analyze Analyze Conjugate (Spectrophotometry) Purify->Analyze End End: Labeled Protein Analyze->End

Caption: Standardized and reproducible bioconjugation workflow.

Experimental Protocol (Established):

  • Prepare a protein solution (e.g., 1-10 mg/mL) in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).[3][6]

  • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[7]

  • Add a calculated molar excess of the NHS ester stock solution to the protein solution (a 10- to 20-fold molar excess is common for initial experiments).[8]

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove unreacted NHS ester and byproducts by purifying the protein conjugate using size-exclusion chromatography (e.g., a desalting column).[3][6]

  • Determine the degree of labeling by measuring the absorbance of the protein and the conjugated molecule.[7]

Discussion on Experimental Reproducibility

This compound: The complete absence of literature data presents a severe impediment to reproducibility. Researchers would need to undertake extensive, time-consuming, and costly optimization for every aspect of its synthesis and application. Key factors that would remain unknown without significant empirical work include:

  • Purity and Stability: Unknown synthesis and purification methods make it impossible to ensure consistent purity and stability of the reagent, leading to high batch-to-batch variability.

  • Reaction Kinetics: Without data on reaction rates, optimal pH, and temperature, achieving a consistent degree of labeling from one experiment to the next would be exceptionally challenging.

  • Side Reactions: The potential for unknown side reactions with other functional groups on a protein could lead to unpredictable and non-reproducible results.

N-Succinimidyl 4-chlorobenzoate: The high reproducibility of experiments using NHS esters is a direct result of several factors:

  • Commercial Availability: High-purity NHS esters are commercially available from numerous suppliers, ensuring a consistent starting material.

  • Standardized Protocols: Detailed, validated, and widely published protocols remove the guesswork from experimental setup.[3][6][7][9]

  • Well-Defined Chemistry: The reaction mechanism, kinetics, and stability of NHS esters in aqueous solutions are well-understood and documented, allowing for precise control over the conjugation reaction.[][5][10] The primary competing reaction is hydrolysis, which is predictable and can be managed by controlling pH and reaction time.[10]

Conclusion and Recommendation

While this compound may theoretically function as an amine-reactive crosslinker, the utter lack of available scientific data renders it a high-risk choice for any research application. The inability to control for purity, stability, and reactivity makes the reproducibility of any experiment using this compound profoundly questionable.

For researchers, scientists, and drug development professionals, the clear and objective recommendation is to utilize well-characterized and extensively documented reagents. N-succinimidyl esters, such as N-succinimidyl 4-chlorobenzoate, represent a reliable, robust, and highly reproducible alternative for amine-reactive bioconjugation. The wealth of available data and standardized protocols empowers researchers to conduct experiments with confidence, ensuring that results are consistent, comparable, and ultimately, scientifically valid. The principle of reproducibility is a cornerstone of scientific integrity, and it begins with the deliberate choice of well-vetted chemical tools.

References

Safety Operating Guide

Proper Disposal of Ethyl-N-(4-chlorophenyl)formimidate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling ethyl-N-(4-chlorophenyl)formimidate must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on general principles for handling hazardous and chlorinated organic waste is imperative. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally related compounds, the following PPE is recommended:

Personal Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Disposal Protocol: A Step-by-Step Approach

Given the lack of specific data on the reactivity and toxicity of this compound, the primary disposal method is to treat it as a hazardous chemical waste. Do not attempt to neutralize or chemically treat the compound without a thorough understanding of the potential reaction products.

Step 1: Waste Identification and Classification

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation.

Step 2: Waste Segregation and Storage

  • Store waste this compound in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage container is chemically compatible, in good condition, and securely sealed to prevent leaks or spills.

  • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been established. Incompatible materials can lead to dangerous reactions. Keep it segregated from acids, bases, and oxidizing agents.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all available information about the compound.

  • Follow all institutional and local regulations for hazardous waste disposal.

Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, or glassware, should be considered contaminated and disposed of as hazardous waste.

  • Solid Waste: Place contaminated solids in a designated, labeled hazardous waste bag or container.

  • Liquid Waste (Rinsate): If rinsing contaminated glassware, the first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_sds_available Is a specific Safety Data Sheet (SDS) available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Chemical Waste. is_sds_available->treat_as_hazardous No end End: Safe and Compliant Disposal follow_sds->end label_waste Label waste container clearly: 'Hazardous Waste: this compound' treat_as_hazardous->label_waste segregate_waste Segregate from incompatible materials (acids, bases, oxidizers). label_waste->segregate_waste store_waste Store in a designated, secure hazardous waste area. segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal contractor. store_waste->contact_ehs dispose Arrange for professional disposal. contact_ehs->dispose dispose->end

Caption: Disposal decision workflow for this compound.

General Guidance for Chlorinated Organic Compounds

As this compound is a chlorinated organic compound, it falls under a category of chemicals that often require special disposal considerations due to their potential toxicity and persistence in the environment.[1][2] High-temperature incineration by a licensed facility is a common and effective method for the complete destruction of such compounds.[1] Landfill disposal is generally not recommended for liquid chlorinated organic waste.

Disclaimer: This information is provided as a general guide in the absence of a specific SDS. It is the responsibility of the user to ensure that all waste disposal activities are carried out in accordance with institutional policies and all applicable local, state, and federal regulations. Always consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling ethyl-N-(4-chlorophenyl)formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ethyl-N-(4-chlorophenyl)formimidate. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the highest level of safety in the laboratory.

Immediate Safety Precautions

Given the hazardous nature of similar chlorophenyl compounds, which are known to cause skin, eye, and respiratory irritation, and may be harmful if ingested or inhaled, a cautious approach is mandatory.[1][2] Always handle this compound within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure personal safety. The selection is based on guidelines for handling hazardous chemicals with similar properties.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1-rated, chemical splash goggles. A face shield should be worn over the goggles.[3][4]Protects against chemical splashes and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves.[3][4] Inspect gloves for integrity before each use.Provides a barrier against skin contact, which can cause irritation.[1][2] Nitrile and neoprene offer good resistance to a range of chemicals.[3][4]
Body Protection Laboratory Coat or Chemical-Resistant ApronFlame-resistant lab coat worn over personal clothing. For larger quantities, a chemical-resistant apron is recommended.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Air-Purifying RespiratorNIOSH-approved respirator with organic vapor cartridges.[1][4]Necessary to prevent inhalation of vapors, which may cause respiratory irritation.[1][2]

Operational Plan for Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Put on all required personal protective equipment.

2. Handling:

  • Conduct all work with this compound inside the chemical fume hood.

  • Avoid direct contact with the chemical. Use appropriate tools for transfer.

  • Keep containers tightly closed when not in use.[1]

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Unused Chemical Labeled Hazardous Waste ContainerDispose of contents/container to an approved waste disposal plant.[1][5] Do not empty into drains.[1]
Contaminated PPE Labeled Hazardous Waste BagDispose of contaminated gloves and other disposable PPE as hazardous waste.
Contaminated Labware Labeled Hazardous Waste ContainerRinse contaminated labware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinse as hazardous waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each stage.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Review SDS and Protocol ppe Don Appropriate PPE prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood gather_materials Gather Materials fume_hood->gather_materials conduct_experiment Conduct Experiment in Fume Hood gather_materials->conduct_experiment monitor Monitor for Spills or Exposure conduct_experiment->monitor secure_container Securely Close Container monitor->secure_container segregate_waste Segregate Waste secure_container->segregate_waste dispose_liquid Dispose of Liquid Waste segregate_waste->dispose_liquid dispose_solid Dispose of Solid Waste segregate_waste->dispose_solid decontaminate Decontaminate Work Area dispose_liquid->decontaminate dispose_solid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End: Wash Hands Thoroughly remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.